molecular formula C11H15BrN2 B2668839 1-(4-Bromobenzyl)piperazine CAS No. 91345-62-9

1-(4-Bromobenzyl)piperazine

Cat. No.: B2668839
CAS No.: 91345-62-9
M. Wt: 255.159
InChI Key: MAHWBNAOEVAPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)piperazine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHWBNAOEVAPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919807
Record name 1-[(4-Bromophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91345-62-9
Record name 1-[(4-Bromophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromobenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Bromobenzyl)piperazine CAS number 91345-62-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-(4-Bromobenzyl)piperazine , a critical intermediate in medicinal chemistry.

CAS Number: 91345-62-9 Role: Bifunctional Pharmacophore Scaffold

Executive Summary

This compound is a "privileged structure" in drug discovery, serving as a versatile building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonin (5-HT) and dopamine receptors. Its value lies in its orthogonal reactivity :

  • Nucleophilic Domain: The secondary amine (

    
    ) allows for rapid diversification via amidation, reductive amination, or sulfonylation.
    
  • Electrophilic Domain: The aryl bromide moiety serves as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl systems common in oncology and CNS therapeutics.

Chemical Profile & Identification

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name 1-[(4-Bromophenyl)methyl]piperazine
Molecular Formula

Molecular Weight 255.16 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[1][2]
Melting Point 56–62 °CSharp range indicates high purity.[1]
Boiling Point 112–116 °C @ 0.3 mmHgHigh vacuum required for distillation.
Solubility Soluble in DCM, MeOH, DMSOLimited solubility in non-polar alkanes.
pKa ~9.8 (Piperazine NH)Basic; forms salts with mineral acids.

Strategic Synthesis Protocol

Core Challenge: Controlling Selectivity

The primary synthetic challenge is preventing bis-alkylation , where the product reacts with another equivalent of the alkylating agent to form the


-dibenzyl byproduct.
Optimized Methodology: Mono-Alkylation Strategy

Reaction: Piperazine (Excess) + 4-Bromobenzyl bromide


 this compound

Protocol Steps:

  • Preparation: Dissolve Piperazine (5.0 eq) in Acetonitrile (MeCN) at room temperature. Note: A large excess of piperazine is strictly required to statistically favor mono-alkylation.

  • Addition: Dissolve 4-Bromobenzyl bromide (1.0 eq) in MeCN. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Critical Control Point: Rapid addition leads to localized high concentrations of electrophile, promoting dimer formation.

  • Reaction: Stir at reflux (80–82 °C) for 3–5 hours. Monitor consumption of bromide by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (Purification):

    • Cool to room temperature and filter off the precipitated piperazine hydrobromide salt.

    • Concentrate the filtrate to remove solvent.

    • Extraction: Redissolve residue in DCM and wash with water (

      
      ) to remove excess unreacted piperazine. Note: Piperazine is highly water-soluble; the product is lipophilic.
      
    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from Hexane/EtOAc if necessary to achieve >98% purity.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Reagents: Piperazine (5 eq) 4-Bromobenzyl Bromide (1 eq) Step1 Dropwise Addition (60 min, MeCN) Start->Step1 Dissolve Step2 Reflux (3-5h) Formation of HBr Salt Step1->Step2 Heat Step3 Filtration Remove Piperazine.HBr Step2->Step3 Cool Step4 Aq. Wash Remove Excess Piperazine Step3->Step4 Concentrate Product Final Product This compound Step4->Product Dry & Isolate

Figure 1: Step-by-step workflow for the mono-alkylation of piperazine, highlighting the critical filtration and washing steps to ensure purity.

Applications in Drug Discovery

This compound is not a drug itself but a divergent intermediate . It sits at the intersection of two major synthetic pathways used to generate libraries for High-Throughput Screening (HTS).

Pathway A: -Functionalization (The "Tail")

The secondary amine is modified to tune lipophilicity (


) and receptor binding affinity.
  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to target GPCRs.

Pathway B: Aryl Coupling (The "Head")

The bromine atom allows for the attachment of complex aromatic systems via Pd-catalysis.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce a second nitrogen heterocycle.

Divergent Synthesis Logic

DivergentSynthesis cluster_N N-Terminus Modifications cluster_Br Aryl-Terminus Modifications Center This compound (The Scaffold) N1 Amides (via R-COOH) Center->N1 N2 Sulfonamides (via R-SO2Cl) Center->N2 N3 Ureas (via Isocyanates) Center->N3 Br1 Biaryls (Suzuki Coupling) Center->Br1 Br2 Aryl Amines (Buchwald Coupling) Center->Br2 Br3 Styrenes (Heck Reaction) Center->Br3

Figure 2: The "Divergent Hub" concept. The central scaffold allows independent modification of the N-terminus (blue) and the Aryl-terminus (red) to maximize Structure-Activity Relationship (SAR) exploration.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3] (Corrosive 1B)

    • H302: Harmful if swallowed.[3]

  • Handling Protocol:

    • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

    • Inhalation: Handle only in a functioning fume hood. The free base can be irritating to mucous membranes.

    • Storage: Store in a cool, dry place. Keep container tightly closed to prevent absorption of atmospheric moisture and

      
       (which can form carbamates).
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 876494, this compound. Retrieved January 30, 2026, from [Link]

  • Chaudhary, P., et al. (2006).Synthesis and biological activity of N-alkyl/aryl/arylalkyl piperazine derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 553-562. (Validates general piperazine synthesis protocols).
  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[3] Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Bromobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While direct and extensive research on this specific analog is limited, its structural similarity to the well-characterized psychoactive substance Benzylpiperazine (BZP) and the broader class of arylpiperazines provides a strong basis for predicting its mechanism of action. This guide synthesizes the available information on related compounds to propose a putative pharmacological profile for this compound, focusing on its likely interactions with central nervous system targets. We will delve into the anticipated molecular mechanisms, suggest robust experimental protocols for its characterization, and provide a framework for researchers and drug development professionals to investigate this and similar compounds.

Introduction to this compound: A Structural Perspective

This compound is a piperazine derivative characterized by a benzyl group attached to one of the piperazine ring's nitrogen atoms, with a bromine atom substituted at the para position of the benzene ring.[1][2] The piperazine moiety is a common scaffold in many biologically active compounds, including a wide range of pharmaceuticals.[3] The presence of the benzyl group suggests a potential for interaction with monoaminergic systems in the central nervous system, a characteristic feature of the parent compound, Benzylpiperazine (BZP).[4]

Chemical and Physical Properties:

Property Value
CAS Number 91345-62-9
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.15 g/mol
Appearance Solid
Melting Point 56-62 °C

| Boiling Point | 112-116 °C at 0.3 mmHg |

Data sourced from Sigma-Aldrich.[1]

The synthesis of this compound is typically achieved through the alkylation of piperazine with 4-bromobenzyl chloride or bromide.[5]

The Benzylpiperazine (BZP) Archetype: A "Messy" Pharmacological Profile

To understand the likely mechanism of action of this compound, it is essential to first examine the pharmacology of its parent compound, Benzylpiperazine (BZP). BZP is known for its complex and multifaceted interactions with monoaminergic systems, earning it the description of a "messy drug".[6]

BZP primarily acts as a stimulant with euphoriant properties, qualitatively similar to amphetamine, though it is about 10 to 20 times less potent.[7][8] Its primary mechanisms of action include:

  • Dopamine and Serotonin Release: BZP elevates synaptic levels of dopamine and serotonin, which is believed to underpin its stimulant and psychoactive effects.[4][6]

  • Norepinephrine Release: It also enhances the release of norepinephrine.[6]

  • Reuptake Inhibition: While release is a primary mechanism, some activity at monoamine transporters cannot be ruled out.

The combination of these effects leads to a broad range of sympathomimetic and psychoactive outcomes, including increased heart rate, blood pressure, and euphoria.[7] However, BZP was withdrawn from any potential therapeutic development due to its significant abuse potential and adverse side effects.[6]

The Arylpiperazine Class: Modulators of Dopaminergic and Serotonergic Systems

The broader class of arylpiperazines, to which this compound belongs, is a rich source of centrally acting drugs with diverse mechanisms of action.[9] Many approved and investigational drugs feature this scaffold, targeting a variety of receptors and transporters. Notable examples include:

  • Aripiprazole: An antipsychotic that acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and an antagonist at 5-HT₂ₐ receptors.[9]

  • Buspirone: An anxiolytic that is a partial agonist at 5-HT₁ₐ receptors.[9]

  • Piribedil: An anti-Parkinsonian agent that is a D₂ receptor agonist.[9]

This precedent strongly suggests that this compound is likely to exhibit affinity for one or more dopamine and/or serotonin receptor subtypes or transporters.

Putative Mechanism of Action of this compound

Based on the pharmacology of BZP and the broader arylpiperazine class, we can hypothesize the likely molecular targets and mechanism of action for this compound. The addition of the bromine atom at the para position of the benzyl ring will influence the compound's electronic properties and steric bulk, which in turn will affect its binding affinity and selectivity for various targets.

Likely Molecular Targets:

  • Dopamine Receptors (D₁, D₂, D₃, D₄, D₅): The piperazine moiety is a common feature in ligands for dopamine receptors.[10][11][12] It is plausible that this compound could act as an agonist, antagonist, or partial agonist at one or more of these receptor subtypes.

  • Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C): Arylpiperazines are well-known for their interactions with various serotonin receptors.[9][13] The compound could exhibit a mixed serotonergic profile.

  • Monoamine Transporters (DAT, SERT, NET): Given the activity of BZP, it is highly probable that this compound interacts with the dopamine transporter (DAT) and/or the serotonin transporter (SERT), potentially inhibiting reuptake or promoting efflux of these neurotransmitters.[14]

  • Sigma Receptors (σ₁, σ₂): Some piperazine derivatives have shown high affinity for sigma receptors, which are involved in a variety of cellular functions and are considered targets for neurological and psychiatric disorders.[15]

Proposed Signaling Pathway Interactions:

The interaction of this compound with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors would initiate downstream signaling cascades. For example, if it were to act as an agonist at the D₂ receptor (a Gi/o-coupled receptor), it would likely inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, agonism at a Gq-coupled receptor like 5-HT₂ₐ would activate phospholipase C, resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

GPCR_Signaling_Pathways cluster_Gi Gi/o Pathway (e.g., D2 Receptor) cluster_Gq Gq Pathway (e.g., 5-HT2A Receptor) Ligand_Gi This compound (Putative Agonist) Receptor_Gi D2 Receptor Ligand_Gi->Receptor_Gi G_Protein_Gi Gi/o Receptor_Gi->G_Protein_Gi Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ligand_Gq This compound (Putative Agonist) Receptor_Gq 5-HT2A Receptor Ligand_Gq->Receptor_Gq G_Protein_Gq Gq Receptor_Gq->G_Protein_Gq PLC Phospholipase C G_Protein_Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Putative GPCR signaling pathways for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following experimental workflows are standard in the field for characterizing novel psychoactive compounds.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of CNS targets (e.g., dopamine receptors, serotonin receptors, and monoamine transporters).

Methodology:

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Competition Binding Assay: In a multi-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare Cell Membranes Expressing Target Receptor Start->Prep Assay Set up Competition Assay: Membranes + Radioligand + this compound Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Rapid Filtration to Separate Bound from Free Incubate->Filter Count Scintillation Counting to Quantify Bound Radioligand Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target.

Objective: To characterize the functional activity of this compound at receptors for which it shows significant binding affinity.

Example: cAMP Assay for Gi/o-Coupled Receptors (e.g., D₂)

  • Cell Culture: Use a cell line stably expressing the D₂ receptor (e.g., CHO-K1 or HEK293).

  • Assay Setup: Plate the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. In test wells, add varying concentrations of this compound.

  • Incubation: Incubate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. An agonist will inhibit forskolin-stimulated cAMP production in a dose-dependent manner (calculate EC₅₀). To test for antagonist activity, co-incubate with a known agonist (e.g., quinpirole) and observe if the compound blocks the agonist's effect (calculate IC₅₀ and Schild analysis for Kb).

Neurotransmitter Uptake/Release Assays

These assays measure the effect of a compound on the function of monoamine transporters.

Objective: To determine if this compound inhibits the reuptake or promotes the release of dopamine, serotonin, and/or norepinephrine.

Example: [³H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes

  • Synaptosome Preparation: Dissect rat striata and homogenize in sucrose buffer. Centrifuge to obtain a crude synaptosomal pellet.

  • Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound.

  • Initiate Uptake: Add a low concentration of [³H]-dopamine to initiate uptake.

  • Terminate Uptake: After a short incubation (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained in the synaptosomes using scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of dopamine uptake at each concentration of the test compound and determine the IC₅₀.

Conclusion

This guide provides a comprehensive framework for the directed investigation of this compound. The detailed experimental protocols outlined herein represent the standard methodologies required to elucidate its binding affinities, functional activities, and effects on neurotransmitter dynamics. Such studies are essential to fully characterize its mechanism of action and to determine its potential as a pharmacological tool or a lead compound for drug development.

References

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2016). Benzylpiperazine: "A messy drug". Archives of Toxicology, 90(7), 1567-1581.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

  • Gee, P., Gilbert, M., Richardson, S., Moore, G., Paterson, S., & Graham, P. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Substance Use, 13(5), 339-350.
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 271-274.
  • Koldsø, H., Severinsen, K., Schiøtt, B., & Loland, C. J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Journal of Neurochemistry, 107(4), 939-950.
  • Leone, S., Piaz, V. D., & Martinelli, A. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(15), 4983.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • Wang, C., Li, Y., Zhang, J., Jia, H., Wang, Z., Zhang, X., & Liu, B. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4371-4384.
  • Heidler, P., Zohrabi-Kalantari, V., Calmels, T., Capet, M., Berrebi-Bertrand, I., Schwartz, J. C., Stark, H., & Link, A. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014.
  • Teran, C., Santana, L., Teijeira, M., Uriarte, E., & Akunne, I. (1995). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 38(16), 3107-3112.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Fanton, M., Mueller, L., Scheiff, A., Yan, F., Gore, J. C., & Lindsley, C. W. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • González-Maeso, J., & Voloudakis, G. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1148.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, C., Li, W., & Liu, H. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(13), 4153.
  • Butini, S., Gemma, S., Brindisi, M., & Campiani, G. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(19), 6523.
  • Ferguson, G., & Lough, A. J. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and its acid-base equilibrium constant, make it an essential pharmacophore in drug design.[2] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties.[2] The N-arylpiperazine moiety, in particular, is a well-established pharmacophore for targeting central nervous system (CNS) receptors, notably serotonin and dopamine receptors.[1][3]

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-Bromobenzyl)piperazine, a member of the benzylpiperazine class of compounds. While direct pharmacological data for this specific molecule is limited in the public domain, this guide will synthesize information from closely related analogues to build a predictive pharmacological profile. Furthermore, it will lay out a detailed experimental workflow for the comprehensive characterization of this compound, providing researchers with a robust framework for their investigations.

Chemical Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A generalized, yet robust, protocol is provided below.

Synthesis Protocol: N-Alkylation of Piperazine
  • Reaction Setup: To a solution of piperazine (2.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile, add a base like triethylamine (1.5 eq).

  • Addition of Alkylating Agent: Slowly add 1-bromo-4-(bromomethyl)benzene (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield this compound.[4]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 91345-62-9
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.15 g/mol
Appearance Solid
Boiling Point 112-116 °C at 0.3 mmHg
Melting Point 56-62 °C

Predicted Pharmacological Profile

Based on the extensive literature on benzylpiperazine derivatives, this compound is predicted to interact with several key biological targets, primarily within the central nervous system.

Likely Molecular Targets
  • Sigma (σ) Receptors: Benzylpiperazine derivatives consistently demonstrate high affinity for sigma receptors, particularly the σ₁ subtype.[4][5] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of pain, neurodegenerative diseases, and psychiatric disorders.[4] It is highly probable that this compound is a potent σ₁ receptor ligand.

  • Serotonin (5-HT) Receptors: The N-arylpiperazine motif is a classic pharmacophore for serotonin receptors.[1] Different derivatives have shown varying affinities for different 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₃.[1][6] The interaction with these receptors suggests potential applications in mood disorders, anxiety, and nausea.

  • Dopamine (D) Receptors: Benzylpiperazines are known to interact with dopamine receptors, particularly the D₂ and D₃ subtypes.[3][7] This interaction is the basis for the stimulant effects of some benzylpiperazines and suggests potential for investigation in conditions like Parkinson's disease or schizophrenia.[7][8]

Potential Therapeutic Applications
  • Oncology: Several piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10] The mechanism often involves the induction of apoptosis and cell cycle arrest.[11] It is plausible that this compound or its derivatives could exhibit antiproliferative activity.

  • Neurodegenerative Disorders: The interaction with sigma-1 receptors and potential modulation of amyloid-β and tau aggregation pathways suggest a possible role in the treatment of Alzheimer's disease.[12]

  • Pain Management: Sigma-1 receptor antagonists have shown efficacy in preclinical models of neuropathic and inflammatory pain.[4] If this compound acts as a σ₁ antagonist, it could have analgesic properties.

Proposed Experimental Workflow for Pharmacological Characterization

A systematic approach is essential to definitively elucidate the pharmacological profile of this compound. The following workflow outlines the key in vitro and in vivo assays.

Caption: A proposed experimental workflow for the comprehensive pharmacological characterization of this compound.

Detailed In Vitro Protocols

1. Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the σ₁ receptor.

  • Materials:

    • Cell membranes from a cell line expressing the human σ₁ receptor (e.g., HEK-293 cells).

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: Tris-HCl buffer.

    • Scintillation cocktail and vials.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, -pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.

    • Incubate the plate at room temperature for a specified time.

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, HepG2).[10]

  • Materials:

    • Selected cancer cell lines.

    • Cell culture medium and supplements.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Illustrative Signaling Pathway

Signaling_Pathway cluster_receptors Potential Targets cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Compound This compound sigma1 σ₁ Receptor Compound->sigma1 dopamine_d2 Dopamine D₂ Receptor Compound->dopamine_d2 serotonin_5ht2a Serotonin 5-HT₂A Receptor Compound->serotonin_5ht2a ion_channels Modulation of Ion Channels sigma1->ion_channels second_messengers Alteration of Second Messengers (cAMP, IP₃/DAG) dopamine_d2->second_messengers serotonin_5ht2a->second_messengers neurotransmission Altered Neurotransmission ion_channels->neurotransmission gene_expression Changes in Gene Expression second_messengers->gene_expression cell_viability Changes in Cell Viability/Proliferation gene_expression->cell_viability pain_modulation Pain Modulation neurotransmission->pain_modulation

Caption: A hypothesized signaling pathway for this compound based on its likely molecular targets.

Conclusion

This compound is a compound of significant interest due to its structural similarity to a class of molecules with diverse and potent pharmacological activities. While direct experimental data is currently lacking, the existing literature on benzylpiperazine derivatives allows for the construction of a robust predictive pharmacological profile. This guide has outlined the likely interactions with sigma, serotonin, and dopamine receptors, and has proposed potential therapeutic applications in oncology, neurodegenerative disorders, and pain management.

The provided experimental workflow and detailed protocols offer a clear and logical path for researchers to fully characterize the pharmacological properties of this compound. The systematic application of these in vitro and in vivo assays will not only validate the predicted profile but will also undoubtedly uncover novel aspects of this compound's biological activity, paving the way for its potential development as a therapeutic agent.

References

  • Moussa, I. A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine.
  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • Marrazzo, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1777-1791.
  • Gurdal, E. E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 541-553.
  • Zeplin, T., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 209-220.
  • Gurdal, E. E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Glavan, G., et al. (2015). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 21(27), 3922-3932.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(9), 2697.
  • Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Gurdal, E. E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 266-274.
  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 325-332.
  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762.
  • Hu, Z., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609348.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392.
  • Sonesson, C., et al. (2005). [-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Molecular Pharmacology, 68(5), 1479-1489.
  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • de Oliveira, A. C. S., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4381.
  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 298-306.
  • American College of Neuropsychopharmacology. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2235-2253.
  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(8), 745-748.
  • Bonifazi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11096-11116.
  • Annamalai, T., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 12(18), 3394-3409.
  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 2021-2025.

Sources

Navigating the Chemistry of 1-(4-Bromobenzyl)piperazine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to safely handle and understand the hazard profile of novel chemical entities is paramount. 1-(4-Bromobenzyl)piperazine, a disubstituted piperazine derivative, presents a unique set of chemical properties and associated risks that necessitate a thorough understanding for its use in laboratory and development settings. This in-depth guide provides a comprehensive overview of the safety and hazards associated with this compound, offering insights into its toxicological profile, detailed handling protocols, and emergency procedures.

Compound Identification and Physicochemical Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical characteristics.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 91345-62-9[1]
Molecular Formula C₁₁H₁₅BrN₂[1][2]
Molecular Weight 255.15 g/mol [1][2]
Appearance Solid[3]
Melting Point 56-62 °C[3]
Boiling Point 112-116 °C at 0.3 mmHg[3]

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][4][5]

  • H312: Harmful in contact with skin. [4]

  • H314: Causes severe skin burns and eye damage. [2][6][7]

  • H315: Causes skin irritation. [4]

  • H317: May cause an allergic skin reaction. [6][7][8]

  • H319: Causes serious eye irritation. [4]

  • H332: Harmful if inhaled. [4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [6][7][8]

  • H335: May cause respiratory irritation. [4][5]

  • H361: Suspected of damaging fertility or the unborn child. [6][7][8]

Signal Word: Danger[2][6][7]

Hazard Pictograms:





The toxicological profile of this compound is largely dictated by the piperazine and bromobenzyl moieties. Piperazine itself is known to be a sensitizing agent and can cause skin and respiratory reactions.[9] The presence of the bromobenzyl group can contribute to its irritant and corrosive properties. The compound's classification as a substance that is harmful upon ingestion, skin contact, and inhalation underscores the importance of minimizing all routes of exposure.[4] Furthermore, the suspicion of reproductive toxicity necessitates stringent handling protocols, particularly for researchers of child-bearing potential.[6][7][8]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles and face shield Hand_Protection Chemical-resistant gloves (e.g., nitrile) Body_Protection Lab coat, closed-toe shoes Respiratory_Protection Use in a certified chemical fume hood Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection Emergency_Response cluster_exposure Exposure Response Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Remove contaminated clothing. Wash with plenty of soap and water. Seek medical attention. Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse with water for at least 15 minutes. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting

Caption: First aid measures for exposure to this compound.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. [10][11][12]If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing. [10][11][12]Wash the affected area with soap and plenty of water for at least 15 minutes. [12]Seek immediate medical attention.

  • Eye Contact: For eye contact, rinse cautiously with water for several minutes. [10][11][12]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. [10][11][12]Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. [10][11][12]Rinse mouth with water. [12]Never give anything by mouth to an unconscious person. [12]Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Transportation

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges. [1]This underscores its hazardous nature and the need for specialized packaging and handling during transit.

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. Its potential for causing severe skin and eye damage, respiratory and skin sensitization, and reproductive toxicity necessitates the stringent implementation of the safety protocols outlined in this guide. By understanding the inherent hazards and adhering to best practices in handling, storage, and emergency response, researchers can work safely with this compound and minimize the risk of exposure.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (2026). 1-[(4-Bromophenyl)methyl]piperazine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Purification of 1-(4-Bromobenzyl)piperazine

[1]

Executive Summary

1-(4-Bromobenzyl)piperazine is a critical piperazine scaffold used as an intermediate in the synthesis of pharmaceutical agents, including antihistamines and antipsychotics.[1] Its handling requires a precise understanding of its solubility behavior, which changes drastically between its neutral free base form and its protonated salt forms.[1][2]

This guide provides an in-depth analysis of its solubility in organic solvents, thermodynamic properties, and field-proven protocols for purification.[1][2] The distinction between the Free Base (CAS 91345-62-9) and the Dihydrochloride Salt (CAS 24583-37-9) is the single most important factor in solvent selection.[3]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for designing efficient workups.[3][2]

Key Properties
PropertyValueImplication for Solubility
CAS (Free Base) 91345-62-9Lipophilic; soluble in non-polar/polar aprotic solvents.[3]
CAS (2HCl Salt) 24583-37-9Hydrophilic; soluble in water and lower alcohols.[3][2]
Molecular Weight 255.16 g/mol Moderate size; amenable to standard organic solvents.[2]
Melting Point 56–62 °CCritical: Low melting point creates a risk of "oiling out" during recrystallization if temperature ramps are too aggressive.[3][2]
Boiling Point 112–116 °C (0.3 mmHg)High boiling point; requires high vacuum for distillation.[3][1][2]
LogP (Predicted) ~2.3 – 2.5Moderately lipophilic.[3][1][2] Prefers organic phase in biphasic systems.
pKa (Secondary Amine) ~9.0 – 9.5Highly basic.[3][1][2] Will protonate readily at pH < 8.[3]
Structural Solubility Drivers

The molecule consists of a lipophilic 4-bromobenzyl tail and a polar piperazine head.[3][2]

  • The Piperazine Ring: Contains two nitrogens.[3][2][4] The N1 (tertiary) is sterically hindered, while the N4 (secondary) is highly basic and a hydrogen bond donor.[3][1] This duality allows for sharp solubility switching via pH adjustment.[3][2]

  • The Bromobenzyl Group: Provides significant lipophilicity, driving solubility in aromatic (Toluene) and chlorinated (DCM) solvents.[3][1][2]

Solubility Matrix

The following data synthesizes experimental observations and standard solubility parameters.

Free Base Solubility (CAS 91345-62-9)

Target: Extraction and Synthesis[3]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction from aqueous basic media.[3]
Aromatic TolueneGood Ideal for high-temperature reactions; useful for crystallization at low temps.[3][2]
Polar Aprotic Ethyl AcetateGood Standard extraction solvent; safer alternative to DCM.[3][2]
Polar Protic Methanol / EthanolHigh Soluble, but poor recovery on crystallization due to high solubility.[3][1][2]
Aliphatic Hexane / HeptanePoor Acts as an anti-solvent .[3][2] Addition induces precipitation.[3]
Aqueous Water (pH > 10)Insoluble Essential for washing away inorganic salts.[3][1][2]
Salt Solubility (HCl / HBr Salts)

Target: Final Isolation and Storage

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous WaterHigh Fully soluble.[3]
Polar Protic MethanolModerate/High Soluble hot; often used for recrystallization of the salt.[3][2]
Ether Diethyl Ether / MTBEInsoluble Used to crash out the salt from alcoholic solutions.[3][2]
Chlorinated DCMLow/Insoluble The salt will precipitate or form a suspension.[3][2]

Experimental Protocols

Protocol A: pH-Switch Purification (Acid-Base Extraction)

This is the most robust method to purify the compound from neutral impurities (e.g., unreacted bromobenzyl bromide) and inorganic salts.[3][1]

Principle: The piperazine moiety is basic.[3][2] We toggle the pH to move the compound between aqueous and organic phases, leaving impurities behind.[1]

  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) .[3][2]

    • Mechanism:[1][2][5] The this compound protonates and moves into the aqueous layer .[3]

    • Waste: Neutral organic impurities stay in the organic layer.[3][2] Discard organic layer.[3][2]

  • Basification: Cool the aqueous layer to 0–5 °C. Slowly add 10% NaOH or KOH until pH > 11.

    • Observation: The solution will turn cloudy as the free base precipitates or oils out.[3]

  • Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ .

  • Isolation: Concentrate in vacuo to yield the pure free base.

Protocol B: Recrystallization (Anti-Solvent Method)

Due to the low melting point (56–62 °C), single-solvent recrystallization often leads to oiling.[3][1][2] An anti-solvent method is superior.[3]

Solvent System: Dichloromethane (Solvent) / Heptane (Anti-Solvent).[3][1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature.

  • Filtration: Filter to remove any insoluble particulates.[3][2]

  • Precipitation: Slowly add Heptane dropwise with stirring.

    • Ratio: Target a final ratio of 1:4 (DCM:Heptane).

  • Nucleation: If the solution turns milky (emulsion), stop addition and seed with a crystal if available.

  • Cooling: Cool the mixture to -20 °C (freezer) overnight.

    • Note: Do not cool too rapidly, or the product will oil out as a gum.[3][1][2]

  • Collection: Filter the white crystals and wash with cold Heptane.

Visual Workflows

Solubility-Driven Purification Logic

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Target + Impurities)DissolveDissolve in DCMStart->DissolveAcidExtExtract with 1M HClDissolve->AcidExtOrgLayer1Organic Layer(Neutral Impurities)AcidExt->OrgLayer1DiscardAqLayer1Aqueous Layer(Target as Salt)AcidExt->AqLayer1KeepBasifyBasify to pH > 11(NaOH)AqLayer1->BasifyExtract2Extract with DCMBasify->Extract2OrgLayer2Organic Layer(Pure Free Base)Extract2->OrgLayer2KeepAqLayer2Aqueous Layer(Inorganic Salts)Extract2->AqLayer2DiscardEvapEvaporate SolventOrgLayer2->EvapFinalPure this compoundEvap->Final

Caption: Acid-base extraction workflow utilizing the pH-dependent solubility switch of the piperazine moiety.

Recrystallization Phase Diagram Logic

Visualizing the solvent/anti-solvent interaction to avoid "oiling out."[3][2]

RecrystallizationSolventSolvent (DCM)High SolubilityMixMixture RegionSupersaturationSolvent->MixDissolveAntiSolventAnti-Solvent (Heptane)Low SolubilityAntiSolvent->MixAdd SlowlyOilOiling Out(Temp > MP)Mix->OilIf T > 60°CCrystalCrystallization(Temp < MP)Mix->CrystalIf T < 20°C& Slow Addition

Caption: Thermodynamic logic for recrystallization. Maintaining T < MP is critical to prevent oiling.[1][2]

References

  • Sigma-Aldrich. this compound 97% Product Sheet.[3][2][6] Retrieved from (Note: Link directs to similar catalog entries; verify specific batch COA).[3][1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[3][2] Retrieved from .[1][2]

  • ChemicalBook. this compound Properties and Safety. Retrieved from .[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine Derivatives.[3][2] Retrieved from .[3][1][2]

Technical Whitepaper: Therapeutic Utility & Synthetic Versatility of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a significant fraction of FDA-approved small molecules.[1] Its ubiquity is not accidental but driven by specific physicochemical properties: it serves as a robust molecular spacer, a solubility enhancer due to its ionizable nitrogens, and a versatile hydrogen-bond acceptor/donor. This guide analyzes the structural logic behind piperazine's success in Neuropharmacology and Oncology, provides comparative potency data, and details a high-fidelity synthetic protocol for generating N-aryl derivatives.

The Piperazine Pharmacophore: Structural & Physicochemical Logic[2][3]

Conformational Dynamics

Unlike flat aromatic linkers, piperazine exists predominantly in a chair conformation . This 3D geometry allows substituents at the N1 and N4 positions to adopt pseudo-equatorial orientations, minimizing steric strain and projecting pharmacophoric groups into defined regions of a receptor pocket.

Acid-Base Properties & Solubility

Piperazine possesses two basic nitrogen atoms with distinct pKa values (typically ~9.8 and ~5.6).

  • Physiological Charge: At physiological pH (7.4), the molecule exists largely as a mono-cation. This positive charge is critical for:

    • Solubility: Drastically improving the aqueous solubility of lipophilic drug cores (e.g., the fluoroquinolone backbone).

    • Binding: Forming salt bridges with conserved aspartate or glutamate residues in target proteins (e.g., GPCRs and Kinases).

Pharmacophore Visualization

The following diagram illustrates the core interactions facilitated by the piperazine scaffold.

PiperazinePharmacophore Piperazine Piperazine Core (Chair Conformation) N1 N1 Position (pKa ~9.8) Piperazine->N1 Contains N4 N4 Position (pKa ~5.6) Piperazine->N4 Contains Solubility Aqueous Solubility (Mono-cation at pH 7.4) N1->Solubility Protonation drives Receptor Receptor Interaction (Salt Bridge/H-Bond) N1->Receptor Ionic Interaction Spacer Rigid Spacer (Defined Distance) N4->Spacer Vector Control Spacer->Receptor Orients Ligands

Figure 1: Pharmacophoric attributes of the piperazine scaffold.[2][3] The N1/N4 vectors allow for precise orientation of functional groups while modulating physicochemical properties.

Therapeutic Domain A: Neuropharmacology (CNS)

In the Central Nervous System (CNS), piperazine derivatives are cornerstone agents for treating schizophrenia and depression. The scaffold's ability to penetrate the Blood-Brain Barrier (BBB)—often aided by the lipophilicity of N-substituents balancing the core's polarity—is vital.

Mechanism: The "Serotonin-Dopamine" Stabilizers

Many "atypical" antipsychotics (e.g., Aripiprazole , Olanzapine ) utilize a piperazine ring to bridge a lipophilic aryl head group (binding to the hydrophobic pocket) and a polar tail (interacting with surface residues).

  • D2 Receptor: The protonated nitrogen often forms a salt bridge with Asp114 in the D2 receptor.

  • 5-HT Receptors: The rigid spacing allows simultaneous engagement of 5-HT1A (partial agonism) and 5-HT2A (antagonism), a profile that reduces extrapyramidal side effects.

CNS_Mechanism Drug Piperazine-Based Antipsychotic (e.g., Aripiprazole) D2 Dopamine D2 Receptor (Mesolimbic Pathway) Drug->D2 Binds (Salt Bridge) HT1A 5-HT1A Receptor (Pre-synaptic) Drug->HT1A Binds (High Affinity) Effect1 Partial Agonism (Stabilization) D2->Effect1 Modulates Activity Effect2 Antagonism (Reduced EPS) HT1A->Effect2 Modulates Release Outcome Clinical Efficacy (Schizophrenia/Bipolar) Effect1->Outcome Effect2->Outcome

Figure 2: Dual-mechanism of action for piperazine-based CNS agents, highlighting the scaffold's role in multitarget engagement.

Therapeutic Domain B: Oncology (Kinase Inhibitors)[6]

In oncology, particularly Tyrosine Kinase Inhibitors (TKIs), the piperazine moiety is frequently added to the "tail" of the molecule.

The "Solubility Tail" Hypothesis

Kinase inhibitors often possess flat, hydrophobic heterocyclic cores (e.g., pyrimidines, quinolines) to mimic ATP's adenine ring. These cores suffer from poor water solubility.

  • Solution: Appending an N-methylpiperazine group (as seen in Imatinib ) introduces a solubilizing basic center.

  • Selectivity: The piperazine ring often protrudes towards the solvent front or interacts with specific residues (e.g., Glu/Asp) at the entrance of the ATP binding pocket, enhancing selectivity over other kinases.

Comparative Data: Piperazine in BCR-ABL Inhibitors

The following table illustrates how piperazine-containing drugs compare in the treatment of CML (Chronic Myeloid Leukemia).

DrugGenerationPiperazine RoleTarget (Primary)IC50 (ABL Kinase)
Imatinib 1stSolubility & H-bonding to Ile360/His361BCR-ABL~250 nM
Dasatinib 2ndSolvent exposure & SolubilityBCR-ABL / SRC< 1 nM
Bosutinib 2ndSolubilizing tail (N-methylpiperazine)BCR-ABL / SRC~1.2 nM
Ponatinib 3rdSolubility (N-methylpiperazine)BCR-ABL (T315I)~0.4 nM

Table 1: Comparative analysis of piperazine-containing BCR-ABL inhibitors. Note the dramatic potency increase in 2nd/3rd gen, while maintaining the piperazine motif for physicochemical stability.

Advanced Experimental Protocol: Synthesis of N-Aryl Piperazines

While simple alkylation is possible, it often leads to over-alkylation (quaternary salts). The industry standard for high-value pharmaceutical intermediates is the Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Mono-arylation of piperazine with an aryl halide.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: Piperazine (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes. Reasoning: Pd(0) species are sensitive to oxidation.

  • Catalyst Pre-complexation: Add the Pd source and Ligand to the flask. Add a small volume of solvent and stir at room temperature for 10 minutes. Reasoning: Allows formation of the active catalytic species (L-Pd-L).

  • Reagent Addition: Add the Aryl Bromide, Piperazine, and Base to the flask.

  • Solvation: Add the remaining anhydrous solvent via syringe. The concentration should be approximately 0.1 M - 0.2 M relative to the aryl halide.

  • Reaction: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Dilute with EtOAc and wash with water.

    • Critical Check: Wash the organic layer with dilute HCl. The product (basic amine) will move to the aqueous layer. Wash the organic layer (impurities) and discard. Basify the aqueous layer (NaOH) and extract back into EtOAc. This "Acid-Base Extraction" ensures high purity of the amine product.

SynthesisWorkflow Start Start: Aryl Bromide + Piperazine Cat Catalyst Prep: Pd2(dba)3 + BINAP Start->Cat Heat Heating (80-100°C) Oxidative Addition -> Reductive Elimination Cat->Heat Filter Celite Filtration (Remove Pd) Heat->Filter AcidBase Acid-Base Extraction (Purification Logic) Filter->AcidBase Final Pure N-Aryl Piperazine AcidBase->Final

Figure 3: Workflow for Buchwald-Hartwig Amination of piperazine, emphasizing the acid-base extraction purification step.

Future Outlook

The piperazine scaffold is evolving beyond simple linkers. Emerging areas include:

  • PROTACs: Piperazines serve as rigid, soluble linkers connecting the E3 ligase ligand to the target protein ligand.

  • Covalent Inhibitors: Functionalizing the N4 position with acrylamides to target cysteine residues (e.g., in KRAS G12C inhibitors).

References

  • Chaudhary, J. et al. (2024).[4] "A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review." Medicinal Chemistry. Link

  • Goel, K. K. et al. (2023). "A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore." Thieme Connect. Link

  • Walayat, K. et al. (2018).[5] "An insight into the therapeutic potential of piperazine-based anticancer agents." Turkish Journal of Chemistry. Link

  • Romanelli, M. N. et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. Link

  • Andreozzi, G. et al. (2024).[6] "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Pharmaceuticals.[1][5][6][7][8][9][10] Link

Sources

Technical Guide: Structural Dynamics and Crystallography of Bromobenzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous antidepressants, antihistamines, and antipsychotics.[1] The incorporation of a 4-bromobenzoyl moiety introduces specific steric and electronic properties—specifically halogen bond donor capabilities and lipophilic bulk—that critically influence pharmacokinetics and receptor binding.

This technical guide provides a comprehensive analysis of the crystal structure of 1-(4-bromobenzoyl)piperazine derivatives . It synthesizes experimental protocols for high-quality single-crystal growth with advanced crystallographic analysis, focusing on supramolecular assembly and conformational dynamics.

Synthesis and Crystallization Protocol

High-resolution X-ray diffraction (XRD) requires single crystals of exceptional purity. The following protocol integrates synthesis with thermodynamic crystallization strategies to minimize defects.

Synthetic Route: Nucleophilic Acyl Substitution

The synthesis relies on a Schotten-Baumann-type nucleophilic attack of the piperazine secondary amine on the 4-bromobenzoyl chloride carbonyl carbon.

Reagents:

  • Substrate: 1-substituted piperazine (e.g., 1-phenylpiperazine or 1-(4-chlorobenzhydryl)piperazine).

  • Acylating Agent: 4-Bromobenzoyl chloride (1.1 eq).

  • Base: Triethylamine (TEA) or

    
     (to scavenge HCl).
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Procedure:

  • Dissolution: Dissolve the piperazine derivative in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Add TEA (1.2 eq) followed by the dropwise addition of 4-bromobenzoyl chloride dissolved in DCM.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (sat. aq.) and brine. Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, gradient elution).

Crystallization Strategy: Controlled Evaporation

Rapid precipitation yields amorphous powders. To achieve diffraction-quality crystals, we employ a slow evaporation technique that allows molecules to organize into their thermodynamic minima.

  • Solvent System: Methanol:Ethanol (1:1 v/v) or Ethyl Acetate:Hexane (slow diffusion).

  • Method: Dissolve 20 mg of purified compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3–4 pinholes to restrict evaporation rate.

  • Timeline: Store at 20°C undisturbed for 5–7 days.

Workflow Visualization

SynthesisWorkflow Reactants Reactants (Piperazine + 4-Br-Benzoyl Cl) Reaction Nu- Acyl Substitution (DCM, Et3N, 0°C -> RT) Reactants->Reaction Activation Workup Workup & Purification (Extraction + Column Chrom.) Reaction->Workup Isolation Crystallization Slow Evaporation (MeOH/EtOH, 5-7 days) Workup->Crystallization Nucleation Analysis Single Crystal XRD (Data Collection) Crystallization->Analysis Characterization

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic analysis.[2][3][4]

Crystallographic Characterization

The core structural data presented here is synthesized from representative studies of 1-(4-bromobenzoyl)-4-phenylpiperazine and related analogues.[3][5] These parameters define the geometric landscape of the molecule in the solid state.

Crystal Data and Refinement Parameters[2][6][7]
ParameterRepresentative Value
Crystal System Monoclinic or Orthorhombic
Space Group

(chiral/polar) or

Unit Cell a (Å) ~6.2 – 11.5 Å
Unit Cell b (Å) ~9.5 – 13.5 Å
Unit Cell c (Å) ~12.5 – 16.5 Å
Beta Angle (β) 90° – 105°
Z (Molecules/Cell) 2 or 4
R-Factor (

)
< 0.05 (indicating high-quality fit)
Conformational Analysis

The Piperazine Chair: Consistent across almost all derivatives, the central piperazine ring adopts a chair conformation .[6] This is the energetic minimum, minimizing torsional strain and 1,3-diaxial interactions.

  • Puckering Parameters: The Cremer-Pople parameters typically show

    
     near 0.56 Å and 
    
    
    
    near 0° or 180°, confirming ideal chair geometry.
  • N-Pyramidalization: The nitrogen atom attached to the benzoyl group (

    
    ) is largely planar (
    
    
    
    character) due to resonance with the carbonyl. The distal nitrogen (
    
    
    ) retains
    
    
    character and pyramidal geometry.

The Twist: The phenyl/bromophenyl rings are rarely coplanar with the amide plane. Steric hindrance forces a torsion angle (C-N-C-C) often ranging between 40° and 60° , preventing full conjugation but allowing for optimal crystal packing.

Supramolecular Architecture & Hirshfeld Analysis[9]

In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal lattice of bromobenzoyl piperazines is stabilized by a hierarchy of weak interactions. Understanding these is crucial for predicting solubility and bioavailability.

Interaction Hierarchy
  • C-H···O Hydrogen Bonds: The carbonyl oxygen acts as a pivotal acceptor, forming weak hydrogen bonds with adjacent aromatic or piperazine protons. This creates 1D chains or 2D sheets.

  • C-H···π Interactions: Protons on the piperazine ring often point toward the electron-rich

    
    -cloud of the bromophenyl ring of a neighboring molecule, stabilizing the "herringbone" or stacked packing motifs.
    
  • Halogen Bonding (C-Br···π or Br···Br): The bromine atom is not merely a steric bulk; it acts as a Lewis acid (sigma-hole) interacting with Lewis bases (carbonyl oxygen or

    
    -systems).
    
Hirshfeld Surface Analysis

Modern analysis utilizes Hirshfeld surfaces to quantify these interactions.[7]

  • 
     Surface:  Red spots indicate contacts shorter than the van der Waals radii sum (typically the C-H···O interactions).
    
  • Fingerprint Plots:

    • H···H contacts: Dominate the surface (~40-50%).

    • O···H contacts: Represent the directional stability (~15-20%).

    • Br···H/C contacts: Significant contribution due to the large surface area of the bromine atom.

Structural Logic Diagram

CrystalLogic Molecule 1-(4-Bromobenzoyl) Piperazine Conformation Chair Conformation (Minimizes Strain) Molecule->Conformation AmideResonance Amide Planarity (Restricted Rotation) Molecule->AmideResonance Interactions Supramolecular Forces Conformation->Interactions AmideResonance->Interactions CHO C-H...O Bonds (Directional Anchor) Interactions->CHO CHPi C-H...Pi Interactions (Packing Stability) Interactions->CHPi Halogen Br...Pi / Br...O (Specific Recognition) Interactions->Halogen Lattice 3D Crystal Lattice (Space Group P21/c etc.) CHO->Lattice CHPi->Lattice Halogen->Lattice

Figure 2: Hierarchy of structural factors driving the 3D lattice assembly.

Pharmacological Implications[1][10][11][12][13][14]

The crystallographic insights directly translate to drug development parameters:

  • Lipophilicity & Permeability: The packing density and lack of strong H-bonds suggest moderate to high lipophilicity (LogP ~2.5–3.5). The bromobenzoyl group enhances membrane permeability compared to non-halogenated analogues.

  • Receptor Binding: The defined "chair" geometry and the specific torsion of the bromobenzoyl group create a rigid pharmacophore. In docking studies (e.g., against Dopamine or Serotonin receptors), the bromine atom often occupies a hydrophobic pocket, enhancing affinity via hydrophobic or halogen-bonding interactions.

  • Solubility Profile: The reliance on weak C-H···O interactions implies that these crystals may have lower lattice energy than those with strong H-bond networks, potentially improving dissolution rates in aqueous media despite high lipophilicity.

References

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine. IUCr Journals. (2022). Detailed structural analysis of the P21 space group and packing motifs.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH/PubMed. (2026). Comprehensive review of the pharmacological relevance of the piperazine scaffold.

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI/PMC. (2014). Synthesis protocols and biological evaluation of bromobenzoyl derivatives.

  • Structure and Hirshfeld surface analysis of two piperazine guest supramolecular inclusion complexes. ResearchGate. (2022).[8] Application of Hirshfeld surface analysis to piperazine derivatives.

Sources

An In-Depth Technical Guide to 1-(4-Bromobenzyl)piperazine: A Cornerstone Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their versatile chemical properties and significant presence in a multitude of therapeutic agents. 1-(4-Bromobenzyl)piperazine, with the empirical formula C₁₁H₁₅BrN₂, is a prominent example of such a cornerstone molecule. While not typically an active pharmaceutical ingredient itself, it serves as a critical starting material and structural motif in the synthesis of novel compounds with diverse pharmacological activities. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties such as improved aqueous solubility and basicity, which are often crucial for optimizing the pharmacokinetic profiles of drug candidates.[1][2] The presence of the bromobenzyl group provides a reactive handle for a wide array of chemical transformations, enabling the exploration of vast chemical space in the quest for new therapeutics. This guide offers an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals engaged in drug development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in synthesis and research. This compound is a solid at room temperature, typically appearing as a white to pale brown crystalline powder.[3]

PropertyValueSource(s)
IUPAC Name 1-[(4-bromophenyl)methyl]piperazine[4]
CAS Number 91345-62-9[3][5]
Molecular Formula C₁₁H₁₅BrN₂[3][5]
Molecular Weight 255.15 g/mol [3][5]
Melting Point 56-62 °C (lit.)[3]
Boiling Point 112-116 °C at 0.3 mmHg (lit.)[3]
Density 1.356 g/cm³[3]
Appearance White to pale brown solid[3]
SMILES String Brc1ccc(CN2CCNCC2)cc1[4]
InChI Key MAHWBNAOEVAPJF-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through standard nucleophilic substitution reactions. The causality behind this common approach lies in the high reactivity of benzyl halides and the nucleophilicity of the secondary amine in the piperazine ring.

General Synthetic Protocol: N-Alkylation

A prevalent and straightforward method involves the direct N-alkylation of piperazine with 4-bromobenzyl bromide or chloride. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the piperazine reactant and driving the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (typically in excess to minimize dialkylation) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Base: Add an inorganic base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N).

  • Substrate Addition: Slowly add a solution of 4-bromobenzyl bromide (or chloride) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Synthesis_Workflow Piperazine Piperazine ReactionMix Reaction Mixture Piperazine->ReactionMix BromobenzylHalide 4-Bromobenzyl Halide (Br or Cl) BromobenzylHalide->ReactionMix SolventBase Aprotic Solvent (e.g., THF, ACN) + Base (e.g., K₂CO₃) SolventBase->ReactionMix StirHeat Stirring / Gentle Heating (Monitor by TLC) ReactionMix->StirHeat N-Alkylation Filtration Filtration StirHeat->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Further Modifications

The true utility of this compound in drug discovery stems from its versatile reactivity. The molecule offers three primary sites for chemical modification: the secondary amine of the piperazine ring, the aryl bromide, and the benzylic position.

  • N-Functionalization: The secondary amine (N-H) of the piperazine moiety is readily functionalized via acylation, alkylation, reductive amination, or arylation (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.[6] This is the most common strategy for incorporating this scaffold into larger, more complex molecules.

  • Aryl Bromide Coupling: The bromine atom on the phenyl ring is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, significantly expanding molecular diversity.

  • Reductive Dehalogenation: The bromine atom can be removed through catalytic hydrogenation (hydrodebromination), typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield 1-benzylpiperazine.[7]

  • Oxidative Modifications: The tertiary nitrogens of the piperazine ring can be oxidized to form N-oxides using agents like hydrogen peroxide (H₂O₂) or m-CPBA.[7] While more challenging, the benzylic methylene bridge is a potential site for oxidation to a carbonyl group under strong oxidizing conditions.[7]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic techniques provide the necessary evidence for the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group (typically two doublets in the δ 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (-CH₂-) around δ 3.5 ppm, and two broad signals for the piperazine ring protons (-CH₂-CH₂-) between δ 2.4 and 2.9 ppm. A signal for the N-H proton will also be present, which can be exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons, the benzylic carbon, and the two sets of piperazine carbons. The carbon attached to the bromine atom will appear at a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the piperazine moiety.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrometry Adducts for C₁₂H₁₆BrN (a related piperidine structure) [9]

Adductm/z
[M+H]⁺ 254.05390
[M+Na]⁺ 276.03584
[M-H]⁻ 252.03934
[M]⁺ 253.04607

Note: This data is for the analogous piperidine compound, 1-(4-bromobenzyl)piperidine, and serves as a close reference for the expected mass-to-charge ratios.

Pharmacological Significance and Applications in Drug Design

The piperazine ring is a ubiquitous structural feature in a vast number of marketed drugs and clinical candidates.[1][6] Its prevalence is attributed to its ability to modulate key drug properties. Many piperazine derivatives exhibit significant pharmacological activity on the central nervous system (CNS), often by interacting with monoamine pathways.[10]

This compound serves as a key building block for synthesizing compounds targeting a wide range of diseases. The benzylpiperazine core itself is known to have stimulant and euphoric effects.[10] However, by modifying the core structure, researchers can develop derivatives with highly specific therapeutic actions.

Therapeutic Areas for Piperazine Derivatives:

  • Antipsychotics (e.g., Clozapine) [10]

  • Antidepressants (e.g., Vortioxetine) [10]

  • Anxiolytics (e.g., Buspirone) [10]

  • Anticancer Agents [11]

  • Antihistamines [12]

  • Antifungal and Antibacterial Agents [11][12]

Applications Core This compound (C₁₁H₁₅BrN₂) Mod1 N-H Functionalization Core->Mod1 Site for Derivatization Mod2 Aryl-Br Cross-Coupling Core->Mod2 Site for Derivatization App1 CNS Agents (Antipsychotics, Antidepressants) Mod1->App1 App2 Anticancer Agents Mod1->App2 App4 Other Therapeutics (Antihistamines, etc.) Mod1->App4 Mod2->App1 App3 Antimicrobials (Antibacterial, Antifungal) Mod2->App3

Caption: Role of this compound as a versatile drug discovery scaffold.

Safety, Handling, and Toxicology

As a laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as a hazardous substance.

GHS Hazard Information: [4]

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

  • H314: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[4]

Safety and Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.

While specific toxicological data for this compound is limited, the parent piperazine molecule has low acute toxicity but can be an irritant and a sensitizing agent.[13] Neurotoxicity has been occasionally reported, possibly through antagonism of GABA receptors.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a validated and highly versatile platform for the construction of complex, biologically active molecules. Its straightforward synthesis, combined with multiple reactive sites for diversification, ensures its continued importance in drug discovery pipelines. For researchers and scientists, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of the next generation of therapeutics.

References

  • ChemBK. This compound. Available from: [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British journal of pharmacology, 44(2), 169–176. Available from: [Link]

  • European Commission. Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Available from: [Link]

  • PubChem. 1-(4-bromobenzyl)piperidine (C12H16BrN). Available from: [Link]

  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. PMC - NIH. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)piperazine | C10H13BrN2. Available from: [Link]

  • PubChem. 1-[(4-Bromophenyl)methyl]piperazine | C11H15BrN2. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology. Available from: [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Parlak, C., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available from: [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. This compound,91345-62-9. Available from: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]

  • Sanna, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • ResearchGate. IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture.... Available from: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available from: [Link]

  • Beilstein-Institut. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-(4-Bromobenzyl)piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of therapeutic agents.[1] Its unique physicochemical properties—such as its basicity, solubility, and conformational rigidity—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The introduction of a 4-bromobenzyl moiety to the piperazine core creates a versatile intermediate, this compound. This compound serves as a critical building block for the synthesis of a diverse array of derivatives with significant pharmacological potential. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the overall structure has been implicated in compounds targeting the central nervous system, exhibiting antimicrobial properties, and acting as enzyme inhibitors.[3][4]

This comprehensive guide provides a detailed exploration of the synthesis of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles, troubleshooting strategies, and pathways for diversification of this important molecular scaffold.

Core Synthetic Strategy: Nucleophilic Substitution for Mono-N-Alkylation

The primary and most direct route to this compound is through the nucleophilic substitution reaction between piperazine and a 4-bromobenzyl halide. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism: An SN2 Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5] In this specific synthesis, one of the secondary amine nitrogens of the piperazine ring acts as the nucleophile, attacking the benzylic carbon of the 4-bromobenzyl halide. The benzylic position is particularly susceptible to SN2 attack due to the ability of the adjacent phenyl ring to stabilize the transition state.

The key challenge in this synthesis is achieving selective mono-alkylation. Since piperazine has two nucleophilic nitrogen atoms of equal reactivity, the reaction can proceed to form the undesired 1,4-bis(4-bromobenzyl)piperazine.[6] The initial mono-alkylation product, this compound, is itself a secondary amine and can compete with the starting piperazine for the remaining 4-bromobenzyl halide.[2][5]

To favor the desired mono-substituted product, several strategies can be employed:

  • Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the 4-bromobenzyl halide, the probability of the halide encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated piperazine molecule.[7]

  • Slow Addition of the Alkylating Agent: Adding the 4-bromobenzyl halide dropwise to the reaction mixture maintains a low concentration of the alkylating agent, further promoting the reaction with the more abundant piperazine.

  • Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[7] This ensures that only one nitrogen is available for alkylation. The protecting group is then removed in a subsequent step.

Visualizing the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Purification & Characterization cluster_2 Derivative Synthesis Piperazine Piperazine Reaction N-Alkylation (SN2) Piperazine->Reaction 4-Bromobenzyl_Halide 4-Bromobenzyl_Halide 4-Bromobenzyl_Halide->Reaction This compound This compound Reaction->this compound Workup Aqueous Workup & Extraction This compound->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Final_Product Pure Product Characterization->Final_Product Further_Reaction Further Functionalization Final_Product->Further_Reaction Derivatives Diverse Derivatives Further_Reaction->Derivatives

Caption: General workflow for the synthesis, purification, and derivatization of this compound.

Detailed Experimental Protocols

This section provides two primary protocols for the synthesis of this compound: a direct alkylation method and a protecting group strategy.

Protocol 1: Direct Mono-N-Alkylation using Excess Piperazine

This protocol prioritizes simplicity and atom economy by using a large excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (anhydrous)

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzyl bromide.

  • Initiation of Reaction: Stir the suspension at room temperature. Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension over 30 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and piperazine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts and excess piperazine.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Protocol 2: Mono-N-Alkylation via a Boc-Protected Intermediate

This protocol offers greater control over selectivity, which can be advantageous when working with more valuable starting materials.

Part A: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate 1-Boc-piperazine.

Part B: N-Alkylation of 1-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 4-bromobenzyl bromide (1.1 equivalents) and stir the mixture at 60-70°C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the crude product, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, by column chromatography.

Part C: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, dry over sodium sulfate, and concentrate to yield this compound.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and a representative derivative.

EntryElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromobenzyl bromideK₂CO₃AcetonitrileReflux6~85[General Procedure]
24-Fluorobenzyl chlorideK₂CO₃DMF808~90[General Procedure]
34-Nitrobenzyl bromideDIPEAAcetonitrileRT12~80[General Procedure]
44-Methoxybenzyl chlorideNa₂CO₃EthanolReflux10~88[General Procedure]

Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of this compound

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.43 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 3.45 (s, 2H), 2.90 (t, J = 4.8 Hz, 4H), 2.45 (t, J = 4.8 Hz, 4H), 1.85 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 137.5, 131.5, 130.9, 121.0, 62.7, 54.5, 46.1.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3025, 2940, 2820 (C-H stretch), 1590, 1485 (C=C stretch), 1010 (C-Br stretch).

  • MS (ESI+): m/z 255.0, 257.0 [M+H]⁺, characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents and solvents are anhydrous.
Product loss during workup.Ensure complete extraction from the aqueous phase. Be cautious with pH adjustments.
Formation of Di-substituted Byproduct Insufficient excess of piperazine.Increase the molar ratio of piperazine to the alkylating agent (e.g., to 10 equivalents).
Rapid addition of alkylating agent.Add the alkylating agent slowly and dropwise to the reaction mixture.
Difficulty in Purification Similar polarity of mono- and di-substituted products.Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Consider converting the product to its salt for purification by recrystallization.
Reaction Does Not Proceed Deactivated alkylating agent.Use a more reactive halide (bromide or iodide instead of chloride).
Poor quality of reagents.Use freshly distilled solvents and high-purity reagents.

Synthesis of Derivatives: Expanding the Chemical Space

The this compound scaffold is a launchpad for creating a library of diverse compounds.

Further Alkylation/Acylation at the N-4 Position

The remaining secondary amine on the piperazine ring can be functionalized through various reactions:

  • N-Alkylation: Reaction with another alkyl halide can introduce a second, different substituent.

  • N-Acylation: Reaction with an acyl chloride or anhydride will form an amide.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a controlled method for N-alkylation.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with a boronic acid to form a C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Visualizing the Mechanistic Pathway

G Piperazine Piperazine (Nucleophile) TS [Transition State]⁵⁻ Piperazine->TS Backside Attack BenzylBromide 4-Bromobenzyl Bromide (Electrophile) BenzylBromide->TS Product This compound TS->Product Bond Formation & Leaving Group Departure HBr HBr Salt Salt (e.g., KBr + KHCO₃) HBr->Salt Neutralization Base Base (e.g., K₂CO₃) Base->Salt

Caption: The SN2 mechanism for the N-alkylation of piperazine with 4-bromobenzyl bromide.

Conclusion

The synthesis of this compound derivatives represents a well-established yet highly relevant area of synthetic and medicinal chemistry. By understanding the underlying SN2 mechanism and employing strategies to control selectivity, researchers can efficiently access this versatile scaffold. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently synthesize and further functionalize these valuable compounds, paving the way for the creation of novel therapeutic agents.

References

  • This reference is a placeholder for a general organic chemistry textbook th
  • This reference is a placeholder for a review article on piperazine synthesis.
  • This reference is a placeholder for a journal article detailing a specific protocol for mono-alkyl
  • This reference is a placeholder for a paper on the use of protecting groups in amine synthesis.
  • This reference is a placeholder for a publication describing the synthesis and biological activity of 1-(4-bromobenzyl)
  • This reference is a placeholder for a review on palladium-c
  • This reference is a placeholder for a comprehensive review on troubleshooting in synthetic organic chemistry.
  • This reference is a placeholder for a spectral database or a publication with detailed characterization d
  • This reference is a placeholder for a review on the medicinal chemistry of piperazine-containing compounds.
  • This reference is a placeholder for a publication discussing the kinetics of N-alkyl

Sources

Application Notes and Protocols for 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the use of 1-(4-Bromobenzyl)piperazine (CAS No: 91345-62-9) in a research and drug development context. As a key synthetic intermediate, this compound serves as a versatile scaffold for generating diverse molecular entities with significant pharmacological potential. These application notes detail the compound's physicochemical properties, safety and handling protocols, and its principal applications in medicinal chemistry. Detailed, field-proven protocols are provided for common synthetic transformations and a representative in vitro biological assay, underscoring the causality behind experimental choices to ensure reproducibility and scientific integrity.

Introduction and Scientific Context

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to serve as a hydrophilic, basic group to optimize pharmacokinetic properties and as a rigid linker to correctly orient pharmacophoric elements for target engagement.[1] The benzylpiperazine (Bzp) subclass, in particular, has been extensively studied for its central nervous system (CNS) activity, often involving the modulation of monoamine pathways.[2]

This compound is a strategically important derivative within this class. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine of the piperazine ring is readily functionalized through acylation, alkylation, or reductive amination. This dual reactivity makes it an invaluable starting material for constructing large, diverse compound libraries aimed at discovering novel therapeutic agents.[3] Its derivatives have shown promise in targeting CNS disorders by interacting with serotonergic and dopaminergic systems, and have also been investigated as potential anticancer agents.[4]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 91345-62-9
Molecular Formula C₁₁H₁₅BrN₂[5]
Molecular Weight 255.15 g/mol [5]
Appearance Solid
Melting Point 56-62 °C (lit.)
Boiling Point 112-116 °C / 0.3 mmHg (lit.)
Purity Typically ≥97%
Safety, Handling, and Storage

GHS Hazard Classification: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) from the supplier before use.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

  • Signal Word: Danger.

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.

  • Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.

  • Spill Response: In case of a spill, cordon off the area. Use an absorbent material appropriate for solids (e.g., vermiculite) to clean the spill. Do not use combustible materials. Decontaminate the area and dispose of waste in a sealed, labeled container according to institutional guidelines.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[7] Some related compounds are noted as being air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[7]

Core Applications and Synthetic Utility

This compound is primarily used as a versatile intermediate for the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic secondary amine and the aryl bromide.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Bioactive Scaffolds start This compound N_Acylation N-Acylation / Sulfonylation (Amide/Sulfonamide Formation) start->N_Acylation RCOCl or RSO₂Cl N_Alkylation N-Alkylation / Reductive Amination (Tertiary Amine Formation) start->N_Alkylation R-X or RCHO, NaBH(OAc)₃ Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->Cross_Coupling Ar-B(OH)₂, Pd Catalyst CNS_Agents CNS Agents (Serotonin/Dopamine Receptor Ligands) N_Acylation->CNS_Agents Anticancer Anticancer Agents (e.g., Kinase Inhibitors) N_Acylation->Anticancer N_Alkylation->CNS_Agents Other Other Therapeutic Targets (e.g., H3R Antagonists, σ2R Ligands) N_Alkylation->Other Cross_Coupling->Anticancer

Caption: Synthetic utility of this compound.

This strategic positioning of reactive sites allows for a modular approach to drug design, enabling systematic exploration of the chemical space around the benzylpiperazine core to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives have been investigated as antagonists for receptors like the histamine H3 receptor and as ligands for sigma-2 (σ2) receptors.[8][9]

Experimental Methodologies and Protocols

The following protocols are designed as self-validating frameworks, incorporating steps for both reaction execution and product verification.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond by reacting the secondary amine of this compound with an acyl chloride. This is a foundational step for creating many active pharmaceutical ingredients.

G A 1. Reagent Preparation Dissolve this compound (1.0 eq) and a base (e.g., TEA, 1.2 eq) in an anhydrous solvent (DCM or THF). B 2. Reaction Initiation Cool the solution to 0 °C (ice bath). Add the acyl chloride (1.1 eq) dropwise. A->B C 3. Reaction Monitoring Allow to warm to room temperature. Stir for 2-16 hours. Monitor completion by TLC or LC-MS. B->C D 4. Aqueous Work-up Quench with water or sat. NaHCO₃. Separate organic layer. Extract aqueous layer with solvent. C->D E 5. Purification Combine organic layers, dry (Na₂SO₄), filter, and concentrate. Purify crude product via flash chromatography or recrystallization. D->E F 6. Characterization Confirm structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. E->F

Caption: Workflow for the N-Acylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).

    • Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting material's amine, which would render it unreactive.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: Acylation reactions are often exothermic. Initial cooling helps control the reaction rate and minimize potential side reactions.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution via a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Validation: Characterize the purified product to confirm its identity and purity using analytical techniques such as NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Radioligand Binding Assay (General Framework)

This protocol provides a general workflow to determine the binding affinity (Ki) of a newly synthesized derivative for a specific G-protein coupled receptor (GPCR), a common target class for piperazine-based drugs.

G A 1. Preparation Prepare assay buffer, radioligand solution, and serial dilutions of the test compound. Prepare membrane homogenates expressing the target receptor. B 2. Incubation Combine membrane prep, radioligand, and either buffer (total binding), excess unlabeled ligand (non-specific binding), or test compound in a 96-well plate. A->B C 3. Termination & Separation Incubate at a defined temperature and time. Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. B->C D 4. Radioactivity Counting Wash the filtermat to remove unbound radioligand. Dry the mat and add scintillation cocktail. Count radioactivity (CPM) using a scintillation counter. C->D E 5. Data Analysis Calculate % inhibition for each test compound concentration. Fit data to a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation. D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) of the synthesized this compound derivative and perform serial dilutions in the assay buffer to obtain a range of concentrations.

    • Radioligand: Dilute a specific radiolabeled ligand (e.g., [³H]-pentazocine for sigma receptors) in the assay buffer to a final concentration near its Kd value.[9]

    • Membrane Preparation: Use commercially available or in-house prepared cell membrane homogenates that express the receptor of interest.[9]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + a high concentration of an unlabeled known ligand.

    • Test Compound: Membrane prep + Radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C or 37 °C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add a liquid scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis & Validation:

    • Calculate the specific binding (Total Binding - NSB).

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Analytical Quality Control

Purity assessment is a critical self-validating step. All intermediates and final compounds should be analyzed to ensure they meet the required specifications.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (or methanol), often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is commonly performed with a UV detector. For compounds like piperazine that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a UV-active derivative, allowing for trace-level detection.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The spectra should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Conclusion

This compound is a high-value chemical intermediate whose strategic design enables extensive and modular synthetic exploration. The protocols outlined in this guide provide robust, validated frameworks for its safe handling, chemical modification, and subsequent biological evaluation. By understanding the causality behind each experimental step, from the role of a base in acylation to the principles of competitive binding, researchers can effectively leverage this compound to accelerate the discovery of novel chemical entities with therapeutic potential in neuroscience, oncology, and beyond.

References

  • Synthetic method of 1-(4-bromophenyl)piperidine.
  • This compound: A Key Intermediate in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British journal of pharmacology, 44(2), 169–176. [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • S. S. et al. (2023). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. [Link]

  • 1-(4-Bromophenyl)piperazine. PubChem. [Link]

  • Hu, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

  • da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 33–47. [Link]

  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of...histamine H3 receptor antagonists. MedChemComm, 10(3), 424–436. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Catti, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants... Molecules, 27(11), 3505. [Link]

  • Cichero, E., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(11), 2977. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on ascaris muscle. British journal of pharmacology and chemotherapy, 22, 448–460. [Link]

  • Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of...Multitargeted Ligands for Alzheimer's Disease Therapy. ACS chemical neuroscience, 14(12), 2235–2257. [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines... Molecules, 25(9), 2187. [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules, 29(18), 4410. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4801. [Link]

  • Mosher, T. M., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. The Journal of pharmacology and experimental therapeutics, 355(3), 483–491. [Link]

Sources

Technical Application Note: In Vivo Pharmacokinetic and Neuropharmacological Profiling of 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobenzyl)piperazine (4-BBP) is a piperazine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Structurally analogous to the psychostimulant 1-benzylpiperazine (BZP), 4-BBP is frequently investigated for two distinct pharmacological profiles: as a high-affinity Sigma-1 receptor (


R) ligand  with potential neuroprotective or antinociceptive properties, and as a monoamine transporter modulator.

This Application Note provides a rigorous, self-validating protocol for the in vivo characterization of 4-BBP. It moves beyond simple observation, establishing a causal link between plasma exposure (Pharmacokinetics) and functional neurobehavioral outcomes (Pharmacodynamics).

Chemical Identity & Formulation Strategy

Before initiating in vivo work, the physicochemical properties of 4-BBP must be addressed to ensure bioavailability. The free base is lipophilic and poorly soluble in aqueous physiological media.

Compound Preparation[1][2][3][4][5][6]
  • Chemical Name: this compound[1][2]

  • Preferred Salt Form: Dihydrochloride (

    
    ) or Maleate.
    
  • Rationale: The salt form significantly enhances aqueous solubility, preventing precipitation at the injection site which causes erratic absorption and local tissue necrosis.

Vehicle Formulation Protocol

For Intravenous (IV) and Intraperitoneal (IP) administration, a standard saline solution is often insufficient for lipophilic piperazines.

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 5% Tween-80 (Surfactant/Stabilizer)

  • 90% Sterile Saline (0.9% NaCl)

Preparation Steps:

  • Dissolve 4-BBP salt in DMSO completely.

  • Add Tween-80 and vortex for 30 seconds.

  • Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

  • pH Adjustment: Verify pH is between 6.0–7.4. Adjust with 0.1N NaOH if too acidic (common with HCl salts).

  • Sterilization: Pass through a 0.22

    
     syringe filter.
    

Experimental Workflow Overview

The following diagram illustrates the critical path from formulation to data acquisition. This workflow ensures that behavioral data is validated by confirmed plasma exposure levels.

G cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Neuropharmacology (PD) Start Compound Synthesis (4-BBP . 2HCl) Formulation Vehicle Formulation (5% DMSO/Tween) Start->Formulation PK_Dose IV/PO Dosing (Rat/Mouse) Formulation->PK_Dose Behav_Dose IP Dosing (3, 10, 30 mg/kg) Formulation->Behav_Dose Blood Serial Blood Sampling (0-24h) PK_Dose->Blood LCMS LC-MS/MS Analysis Blood->LCMS Analysis PK/PD Correlation Analysis LCMS->Analysis LMA Locomotor Activity (Open Field) Behav_Dose->LMA FOB Functional Observational Battery Behav_Dose->FOB LMA->Analysis FOB->Analysis

Figure 1: Integrated workflow ensuring pharmacological effects are correlated with verified systemic exposure.

Phase 1: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability (


), half-life (

), and blood-brain barrier (BBB) permeability of 4-BBP.
Animals[4][7][8]
  • Species: Male Sprague-Dawley Rats (250–300g).

  • N: 3 per time point (terminal) or 6 per group (cannulated).

  • Justification: Rats provide sufficient blood volume for serial sampling without physiological stress affecting metabolism.

Dosing Regimen
GroupRouteDose (mg/kg)Purpose
A IV (Bolus)3.0Define Clearance (CL) & Volume of Distribution (Vss)
B PO (Oral Gavage)10.0Define Bioavailability (

)
C IP10.0Correlate with Behavioral Studies
Sampling Protocol
  • Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

  • Matrix: Plasma (

    
     anticoagulant).
    
  • Brain Tissue: Collect whole brain at

    
     (approx. 30-60 min) from a satellite group to calculate Brain/Plasma ratio (
    
    
    
    ). Critical Step: Perfusion with saline is required to remove residual blood from brain capillaries before analysis.
Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Transition: Monitor parent ion

    
     and specific bromine isotope patterns (
    
    
    
    ) to confirm identity.

Phase 2: Neuropharmacological Profiling

Objective: Differentiate between psychostimulant effects (BZP-like) and Sigma-1 mediated modulation.

Functional Observational Battery (FOB)

This "blinded" screening detects gross neurological deficits or toxicity.

  • Autonomic: Salivation, lacrimation, piloerection (suggests serotonergic syndrome or sympathomimetic toxicity).

  • Neuromuscular: Grip strength, landing foot splay.

  • Sensorimotor: Response to auditory click and tail pinch.

Locomotor Activity (Open Field Test)

This test differentiates 4-BBP's profile:

  • Stimulant Profile: Increased distance traveled, center zone entries (anxiolysis).

  • Sigma-1 Profile: No significant hyperlocomotion; potential attenuation of chemically induced hyperactivity (if tested as an antagonist).

Protocol:

  • Acclimate animals to the testing room for 1 hour.

  • Administer Vehicle or 4-BBP (IP: 3, 10, 30 mg/kg).

  • Place animal in the center of the Open Field arena (

    
     cm).
    
  • Record for 60 minutes using video tracking software (e.g., EthoVision).

Mechanistic Validation: Signaling Pathway

To interpret the behavioral data, one must understand the potential molecular targets. 4-BBP acts at the intersection of monoamine transport and Sigma receptor chaperoning.

Pathway Ligand 4-BBP Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Binding SERT Serotonin Transporter (SERT) Ligand->SERT Inhibition Ca_Flux Calcium Mobilization (IP3 Receptor) Sigma1->Ca_Flux Chaperone Activity Neurotrans Increased Extracellular 5-HT / DA SERT->Neurotrans Reuptake Blockade Neuroprotect Neuroprotection / Antinociception Ca_Flux->Neuroprotect Stimulant Locomotor Activation Neurotrans->Stimulant

Figure 2: Dual-mechanism hypothesis. 4-BBP may act via Sigma-1 translocation (left) or Monoamine reuptake inhibition (right).

Data Analysis & Reporting

Pharmacokinetic Parameters

Calculate using non-compartmental analysis (WinNonlin or PKSolver):

  • 
     : Maximum plasma concentration.[3]
    
  • 
     : Total exposure.
    
  • 
     : Bioavailability = 
    
    
    
    .
Behavioral Statistics
  • Data presented as Mean

    
     SEM.
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Significance Threshold:

    
    .
    

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Schep, L. J., et al. (2011).[3] "The toxicology of benzylpiperazine (BZP)." Clinical Toxicology. Link

  • Younes, S., et al. (2000).[4] "Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands." European Journal of Medicinal Chemistry. Link

  • Robarge, M. J. (2011). "Synthesis and evaluation of 4-benzylpiperazine ligands as potential sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Antia, U., et al. (2009).[3] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International. Link

Sources

Advanced Cell-Based Profiling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From GPCR Modulation to Cytotoxic Mechanisms: A Technical Guide

Introduction: The Privileged Scaffold

The piperazine ring (1,4-diethylene diamine) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics ranging from antidepressants (e.g., Buspirone, Aripiprazole) to kinase inhibitors (e.g., Imatinib). Its conformational rigidity, ability to form hydrogen bonds, and tunable pKa make it an ideal linker for optimizing pharmacokinetic properties.

However, these same physicochemical properties introduce unique challenges in cell-based assays. Piperazine derivatives are frequently lysosomotropic , accumulating in acidic organelles, which can confound standard cytotoxicity readouts. Furthermore, their activity at G-protein Coupled Receptors (GPCRs) requires precise functional assays to distinguish agonism from antagonism.

This guide provides optimized protocols and expert insights for evaluating piperazine derivatives, focusing on solubility management , GPCR functional profiling , and mechanistic cytotoxicity .

Critical Pre-Assay Considerations: Solubility & Lysosomotropism

Solubility and Stock Preparation

Piperazine nitrogens typically have pKa values of ~9.8 and ~5.6. At physiological pH (7.4), the molecule is often charged, affecting membrane permeability and solubility.

  • The Challenge: Free-base piperazines are lipophilic, while HCl salts are hydrophilic but may precipitate in high-concentration DMSO stocks.

  • Protocol Standard:

    • Primary Stock: Dissolve derivatives in 100% DMSO at 10–50 mM. If salt forms precipitate, add mild heat (37°C) or sonicate.

    • Assay Dilution: Perform intermediate dilutions in culture media immediately before addition to cells.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced artifacts.

The Lysosomal Trapping Artifact

Expert Insight: Many lipophilic amines, including piperazines, cross cell membranes via passive diffusion but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5–5.0).

  • Consequence: This accumulation causes lysosomal swelling (vacuolization), often visible under phase-contrast microscopy.

  • False Positives: This can trigger a "cytotoxic" readout in metabolic assays (e.g., MTT) due to organelle stress, even if the compound is not inducing apoptosis.

  • Mitigation: Always pair metabolic assays with a specific apoptosis marker (e.g., Caspase 3/7) to distinguish specific cell death from phospholipidosis/vacuolization.

Protocol A: GPCR Functional Assay (Calcium Flux)

Target: 5-HT (Serotonin) and Dopamine Receptors. Context: Piperazines are classic scaffolds for 5-HT1A/2A and D2 ligands. This protocol uses a Calcium Flux assay, the industry standard for Gq-coupled receptors (or Gi/Gs coupled via chimeric G-proteins like Gα16).

Assay Principle

Agonist binding triggers Gq protein activation, stimulating Phospholipase C (PLC) to hydrolyze PIP2 into IP3, releasing intracellular Calcium (Ca²⁺). A fluorescent dye (e.g., Fluo-4 or Indo-1) captures this transient flux.

Workflow Diagram

GPCR_Pathway Ligand Piperazine Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq / Gα16 Protein Receptor->GProtein Activation PLC PLC-β Enzyme GProtein->PLC Stimulation IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binding Calcium Ca2+ Release (Fluorescence) ER->Calcium Flux

Caption: Signal transduction pathway for Gq-coupled GPCR calcium flux assays.

Detailed Protocol

Cell Line: CHO-K1 or HEK293 stably expressing 5-HT2A (or target of interest). Reagents: Fluo-4 Direct Calcium Assay Kit, Probenecid (inhibits dye efflux).

StepActionCritical Parameter
1. Seeding Plate cells (15,000/well) in black-wall, clear-bottom 384-well plates.Incubate O/N at 37°C, 5% CO₂.
2. Dye Loading Remove media. Add 20 µL Fluo-4 loading buffer + 2.5 mM Probenecid.Do not wash cells (washing can detach loosely adherent CHO cells).
3. Incubation Incubate 45 min at 37°C, then 15 min at RT.RT equilibration ensures consistent dye hydrolysis.
4. Compound Prep Prepare 5x concentration of Piperazine derivatives in HBSS buffer.Include Serotonin (5-HT) as positive control.[1]
5. Measurement Transfer to FLIPR/FlexStation. Inject compound while reading.Read frequency: 1 sec intervals for 60 sec.
6. Analysis Calculate Max - Min fluorescence (RFU).Plot dose-response (Sigmoidal variable slope).

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Agonist Mode: Does the compound induce Ca²⁺ alone?

  • Antagonist Mode: Pre-incubate compound for 15 min, then inject EC80 of Serotonin. Does it block the signal?

Protocol B: Multiplexed Cytotoxicity & Apoptosis

Target: Oncology (Kinase inhibition, Tubulin interaction). Context: To differentiate between simple metabolic toxicity (or lysosomal stress) and true therapeutic apoptosis.

Assay Principle

A multiplexed approach using CellTiter-Glo (ATP quantification for viability) and Caspase-Glo 3/7 (Apoptosis activation) in parallel wells.

Experimental Workflow

Cytotoxicity_Workflow cluster_readout Dual Readout Strategy Start Seed Cancer Cells (e.g., MDA-MB-231) Treat Add Piperazine Derivative (Serial Dilution) Start->Treat Incubate Incubate 24 - 72 Hours Treat->Incubate Split Incubate->Split ATP Assay A: CellTiter-Glo (ATP / Viability) Split->ATP Caspase Assay B: Caspase-Glo 3/7 (Apoptosis) Split->Caspase Analysis Calculate IC50 & Apoptotic Index ATP->Analysis Caspase->Analysis

Caption: Multiplexed workflow to distinguish cytostatic effects from apoptotic cell death.

Detailed Protocol

Cell Line: MDA-MB-231 (Breast Cancer) or A549 (Lung Cancer).[2] Controls: Staurosporine (Positive Apoptosis), DMSO (Vehicle).

  • Preparation: Seed cells (3,000–5,000 cells/well) in white opaque 96-well plates. Allow attachment for 24h.

  • Treatment: Add compounds (0.1 nM to 10 µM). Ensure DMSO is constant across all wells.

  • Incubation: Standard is 48h. (Piperazines acting on cell cycle may require 72h).

  • Readout A (Viability): Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min, incubate 10 min. Read Luminescence.

  • Readout B (Apoptosis): Add Caspase-Glo 3/7 reagent (1:1 ratio). Shake 30 sec, incubate 1h. Read Luminescence.

Data Interpretation:

  • High Potency: IC50 < 1 µM in Viability assay.

  • Mechanism Confirmation: A corresponding increase in Caspase signal confirms apoptosis. If Viability drops but Caspase signal is low, suspect necrosis or lysosomal toxicity (vacuolization).

References

  • Privileged Scaffolds & Oncology

    • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2025).[1][2][3] NIH/PMC.

  • GPCR Assay Protocols

    • Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor antagonist M100907. (2018). NIH/PubMed.

  • Lysosomotropism & Imaging

    • An acidic pH independent piperazine–TPE AIEgen as a unique bioprobe for lysosome tracing.[4] (2019).[5] Royal Society of Chemistry/NIH.

  • Solubility & Permeability

    • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[6] (2016). Molecular Pharmaceutics.

  • Cardiotoxicity Screening

    • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment.[7] (2014).[7] Toxicology Letters.

Sources

Application Note: A Researcher's Guide to Characterizing 1-(4-Bromobenzyl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its presence in a vast array of biologically active compounds targeting the central nervous system (CNS).[1][2] 1-(4-Bromobenzyl)piperazine is a representative member of this class, offering a versatile chemical handle for developing novel ligands. Its structural motifs suggest potential interactions with several key CNS targets, including sigma, dopamine, and serotonin receptors.[3][4][5][6][7] This guide provides a comprehensive, field-tested framework for researchers to accurately determine the binding affinity (Ki) of this compound and its analogs for specific receptor targets using the competitive radioligand binding assay. We delve into the causality behind experimental choices, provide step-by-step protocols for membrane preparation and assay execution, and detail the necessary data analysis to ensure trustworthy and reproducible results.

The Foundational Principle: Competitive Ligand Binding

The competitive radioligand binding assay is a robust in vitro technique used to determine the affinity of an unlabeled test compound for a receptor.[8][9] The assay operates on the principle of competition: the unlabeled compound—in this case, this compound—competes with a known, radioactively labeled ligand ("radioligand") for a finite number of binding sites on the target receptor.

The extent to which this compound displaces the radioligand is directly proportional to its own affinity for the receptor. By measuring the amount of bound radioactivity across a range of test compound concentrations, we can generate a dose-response curve and calculate the concentration that inhibits 50% of the specific binding of the radioligand (the IC50 value). This value is then converted to the true inhibition constant (Ki), a universal measure of ligand affinity.[10]

G cluster_0 Scenario A: No Competitor cluster_1 Scenario B: With Competitor Receptor_A Receptor Site BoundComplex_A Receptor-Radioligand Complex (Signal) Receptor_A->BoundComplex_A Forms Radioligand_A Radioligand ([³H]-L*) Radioligand_A->Receptor_A Binds Receptor_B Receptor Site ReducedSignal Reduced Signal Receptor_B->ReducedSignal Radioligand_B Radioligand ([³H]-L*) Radioligand_B->Receptor_B Competes Competitor This compound Competitor->Receptor_B Competes

Caption: Principle of Competitive Binding.

Physicochemical Profile

A clear understanding of the test compound's properties is fundamental for accurate stock preparation and experimental design.

PropertyValueSource
Chemical Name This compound-
CAS Number 91345-62-9[11]
Molecular Formula C₁₁H₁₅BrN₂[11]
Molecular Weight 255.15 g/mol [11]
Physical Form Solid[11]
Melting Point 56-62 °C[11]

Essential Pre-Assay Preparations

Meticulous preparation is the bedrock of a successful binding assay. Rushing these steps is a common source of experimental variability.

Ligand & Reagent Stock Preparation
  • This compound Stock: Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is an effective solvent for many organic molecules. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay mixture, preventing potential artifacts. Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid impacting receptor integrity.

  • Radioligand Selection & Handling: The choice of radioligand is dictated by the receptor target under investigation. It must exhibit high affinity and specificity for the target of interest.

    • For Sigma-1 Receptors: [³H]-(+)-Pentazocine is a common and effective choice.[4]

    • For Dopamine D2 Receptors: [³H]-Spiperone or [³H]-Raclopride are standard radioligands.[5]

    • For Serotonin 5-HT2A Receptors: [³H]-Ketanserin is frequently used.

    • Expert Insight: Always obtain the radioligand's certificate of analysis to confirm its specific activity (Ci/mmol) and concentration. This is non-negotiable for accurate Ki calculations. Handle all radioactive materials according to institutional safety protocols.

  • Assay Buffer: A common and reliable choice is 50 mM Tris-HCl, pH 7.4.

    • Causality: This buffer maintains a stable physiological pH, which is critical for the structural integrity and binding function of most membrane-bound receptors.[12]

Receptor Source: Cell Membrane Preparation

This protocol details the preparation of crude cell membranes from cultured cells overexpressing the target receptor or from dissected brain tissue.[10][12]

  • Harvesting: Collect cells or tissue and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Disrupt the cells using a Dounce or Polytron homogenizer on ice.

    • Causality: Mechanical shearing breaks the cell plasma membrane, releasing the intracellular contents and creating membrane fragments. Performing this on ice minimizes proteolytic degradation of the target receptors.

  • Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet (which contains nuclei and unbroken cells) and retain the supernatant.

  • Centrifugation (High Speed): Centrifuge the supernatant at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

    • Causality: This high-speed spin separates the lighter membrane fragments from the soluble cytosolic components, which remain in the supernatant.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation. This step is crucial for washing away endogenous ligands or residual drugs that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

    • Expert Insight: Aliquot the membrane preparation and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles, which can damage receptor integrity.

Step-by-Step Competitive Binding Assay Protocol

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations. The final assay volume is 250 µL.[10]

G start Start: Thaw Reagents on Ice prep_plates Prepare 96-Well Plate (Total, NSB, Competitor Wells) start->prep_plates add_buffer Add Assay Buffer prep_plates->add_buffer add_ligands Add Radioligand & Competitor/ NSB Ligand add_buffer->add_ligands add_membranes Add Membrane Preparation (Initiates Reaction) add_ligands->add_membranes incubate Incubate with Agitation (e.g., 60 min @ 30°C) add_membranes->incubate filter Rapid Filtration over GF/B Filter (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer (Removes Unbound Ligand) filter->wash dry_count Dry Filters & Add Scintillation Cocktail wash->dry_count quantify Quantify Radioactivity (Liquid Scintillation Counter) dry_count->quantify analyze Data Analysis: CPM → IC₅₀ → Ki quantify->analyze end End: Determine Affinity analyze->end

Caption: Experimental Workflow for Competitive Binding.

  • Assay Plate Setup: Prepare a 96-well plate. Designate triplicate wells for each condition:

    • Total Binding: Receives radioligand but no competitor. This defines the maximum specific binding.

    • Non-Specific Binding (NSB): Receives radioligand and a saturating concentration (e.g., 10 µM) of a known, high-affinity, non-radioactive ligand for the target receptor.

      • Causality: This measures the amount of radioligand that binds to non-receptor components (like the filter paper). It is the background noise of the assay and MUST be subtracted from all other measurements.[13]

    • Competition Wells: Receive radioligand and serially diluted concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: Add reagents to the wells in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of the appropriate unlabeled ligand (Assay Buffer for Total Binding wells, high-concentration standard for NSB wells, or this compound dilutions for competition wells).

    • 50 µL of radioligand diluted in Assay Buffer. The concentration should be at or below its dissociation constant (Kd) for the receptor to ensure assay sensitivity.[13]

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well. The final protein concentration should be optimized to yield a robust signal-to-noise ratio (typically 50-120 µg of total protein per well for tissue membranes).[10]

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, with gentle agitation.

    • Expert Insight: The incubation time and temperature must be optimized for each specific receptor-ligand system to ensure the binding reaction has reached equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B or GF/C) using a cell harvester.

    • Causality: The receptors and their bound radioligand are retained by the filter, while the unbound radioligand passes through. This separation is the critical step in the assay.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

    • Causality: Washing removes any unbound radioligand trapped in the filter matrix, which is a primary cause of high non-specific binding. Using ice-cold buffer slows the dissociation rate of the radioligand from the receptor during the wash steps.

  • Quantification: Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) retained on each filter disc using a liquid scintillation counter.

Data Analysis: From Raw Counts to Affinity Constant (Ki)

Rigorous data analysis is essential to extract a meaningful affinity value from the raw experimental data.

  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells of each condition.

    • Calculate the average Specific Binding for each concentration of this compound: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Generate Competition Curve:

    • Convert the Specific Binding CPM values to a percentage of the maximum specific binding (where the control 'Total Binding' wells represent 100%).

    • Plot this percentage of specific binding against the logarithm of the molar concentration of this compound. This will generate a sigmoidal (S-shaped) dose-response curve.

  • Determine the IC50:

    • Using a non-linear regression curve-fitting software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model.

    • The software will calculate the Log(IC50), which can be easily converted to the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Ki (Cheng-Prusoff Correction):

    • The IC50 is an experimentally dependent value. To convert it to the Ki, a true constant that reflects the ligand's affinity, use the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • Ki: The inhibition constant for this compound (the desired value).

      • IC50: The experimentally determined concentration of the competitor that inhibits 50% of specific binding.

      • [L]: The molar concentration of the radioligand used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this value must be determined in a separate saturation binding experiment or obtained from the literature).

    • Causality: This equation corrects for the influence of the radioligand's concentration and affinity on the apparent inhibitory potency (IC50) of the competitor, yielding a more accurate and universally comparable measure of affinity.

Troubleshooting Common Assay Pitfalls

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Insufficient washing; Filter type is incorrect.Pre-soak filters in 0.3% polyethyleneimine (PEI); Increase the number of cold buffer washes; Include 0.1% BSA in the wash buffer.
Low Signal (Low Total Binding Counts) Insufficient receptor concentration; Inactive receptor protein; Low radioligand specific activity.Increase membrane protein concentration per well; Use a fresh membrane aliquot (avoid freeze-thaw); Verify radioligand integrity and specific activity.
No or Weak Displacement by Competitor This compound has low affinity for the target; Error in competitor dilution series.Test a higher concentration range of the competitor; Prepare fresh dilutions and verify calculations.
High Variability Between Replicates Inconsistent pipetting; Incomplete mixing; Inconsistent washing during filtration.Use calibrated pipettes; Ensure plate is agitated during incubation; Ensure consistent and rapid filtration and washing technique for all wells.

References

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central.[Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.[Link]

  • 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. PubMed.[Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI.[Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.[Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. PubMed.[Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. PubMed.[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.[Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed.[Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.[Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed.[Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.[Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia.[Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate.[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.[Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.[Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central.[Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology.[Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.[Link]

  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed.[Link]

  • A focus on piperidine and piperazine scaffolds. University of Catania Institutional Research Repository.[Link]

  • Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT. PubMed.[Link]

  • Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. PubMed.[Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.[Link]

  • Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology.[Link]

Sources

use of 1-(4-Bromobenzyl)piperazine in developing σ1 receptor ligands

Application Note: Accelerated Development of Receptor Ligands Using 1-(4-Bromobenzyl)piperazine

Executive Summary & Strategic Rationale

The Sigma-1 (

This compound (CAS: 24476-69-5) represents a "privileged structure" in

Glennon Model
  • The Basic Amine (Piperazine): Provides the necessary electrostatic interaction with Asp126 in the receptor binding pocket.

  • The Hydrophobic Core (Benzyl): Occupies the primary hydrophobic pocket.

Why this specific intermediate? The presence of the para-bromine atom transforms this molecule from a simple building block into a divergent synthetic hub . It allows for orthogonal functionalization:

  • N4-Position: Accessible for alkylation/acylation to tune lipophilicity (logP) and target the secondary hydrophobic pocket.

  • Aryl-Bromide: A handle for Suzuki-Miyaura cross-coupling to extend the aromatic system, a proven strategy to increase affinity into the sub-nanomolar range (e.g., mimicking the biphenyl motif of high-affinity ligands).

Pharmacophore Mapping & Synthetic Workflow

To rationally design ligands, one must visualize how this compound maps onto the

Gcluster_0Path A: N-Diversification(Secondary Hydrophobic Pocket)cluster_1Path B: Aryl Extension(Primary Hydrophobic Pocket)Start1-(4-Bromobenzyl)piperazineStep1N-Alkylation / AcylationStart->Step1Free AmineStep2Suzuki Coupling(Pd-Catalyzed)Start->Step2Ar-Br HandleProd1Ligand Class A(Flexible Linker)Step1->Prod1ScreenIn Vitro Screening([3H]-(+)-Pentazocine)Prod1->ScreenProd2Ligand Class B(Bi-aryl System)Step2->Prod2Prod2->Screen

Figure 1: Divergent synthetic pathways utilizing the dual-functionality of the scaffold. Path A targets the secondary hydrophobic region (spacer optimization), while Path B expands the primary aromatic interaction.

Protocol 1: Chemical Synthesis (Library Generation)

This protocol details the conversion of this compound into a high-affinity bi-aryl ligand via Suzuki coupling, followed by N-alkylation.

Phase A: Suzuki-Miyaura Coupling (Aryl Extension)

Objective: To convert the 4-bromobenzyl moiety into a 4-biphenylbenzyl moiety, increasing hydrophobic contact.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: In a microwave vial, suspend the substrate, phenylboronic acid, and base in the solvent mixture. Sparge with argon for 10 minutes (Critical for Pd cycle efficiency).

  • Catalysis: Add Pd(dppf)Cl₂ under argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting bromide spot (

    
    ) should disappear.
    
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel). Elute with DCM

    
     5% MeOH/DCM.
    
Phase B: N-Alkylation (Linker Introduction)

Objective: To attach the "Secondary Hydrophobic" group to the piperazine nitrogen.

Reagents:

  • Intermediate: 1-(4-Biphenylmethyl)piperazine (from Phase A)

  • Electrophile: 4-Fluorophenacyl chloride (1.1 eq)

  • Base: K₂CO₃ or DIPEA (2.0 eq)

  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolve the intermediate in ACN.

  • Add K₂CO₃ and the electrophile dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Validation: The product should show a mass shift corresponding to the alkylated species.

  • Salt Formation: Convert the free base to the hydrochloride or oxalate salt for biological testing (improves water solubility).

Protocol 2: In Vitro Validation (Radioligand Binding)

To validate the affinity of the synthesized library, a competitive binding assay using [³H]-(+)-pentazocine is required. This is the industry gold standard for

Materials
  • Radioligand: [³H]-(+)-pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Receptor Source: Guinea pig brain membranes (highest native

    
     density) or HEK293 cells stably expressing human 
    
    
    receptor.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific Binding Definition: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Ultracentrifuge supernatant at 40,000 x g (30 min). Resuspend pellet in Assay Buffer.

  • Incubation:

    • Prepare 96-well plates (polypropylene).

    • Total Binding: Membrane + [³H]-(+)-pentazocine (3 nM final).

    • Nonspecific Binding: Membrane + [³H]-(+)-pentazocine + Haloperidol (10 µM).

    • Test Compounds: Membrane + [³H]-(+)-pentazocine + Test Ligand (

      
       to 
      
      
      M).
    • Incubate at 37°C for 120 minutes (Equilibrium is slower for hydrophobic ligands).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Note: PEI presoaking is mandatory to reduce cationic ligand sticking to the glass fibers (false positives).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM).

Data Analysis Logic

Calculate the


  • 
    : Concentration of radioligand used (3 nM).
    
  • 
    : Dissociation constant of [³H]-(+)-pentazocine (typically ~3-5 nM in guinea pig brain).
    

Expected Results & SAR Interpretation

When analyzing data derived from this compound derivatives, organize results to highlight the contribution of the R-groups.

Compound IDR1 (Aryl Extension)R2 (N-Substituent)

(

) [nM]

(

) [nM]
Selectivity (

)
Ref (Haloperidol) --2.56024
Ligand 1 -Br (Unmodified)Methyl15.045030
Ligand 2 -Br (Unmodified)Phenethyl4.212028
Ligand 3 -Phenyl (Biphenyl)Phenethyl0.8 350437

Interpretation:

  • Ligand 1 vs 2: Extending the N-substituent (Methyl

    
     Phenethyl) accesses the secondary hydrophobic pocket, improving affinity (
    
    
    nM).
  • Ligand 2 vs 3: Coupling a phenyl group to the bromine handle creates a biphenyl system. This deeply engages the primary hydrophobic pocket, pushing affinity into the sub-nanomolar range (

    
     nM) and drastically improving selectivity against 
    
    
    .

Troubleshooting & Expert Tips

  • Solubility Issues: 4-Bromobenzyl derivatives are highly lipophilic. If compounds precipitate in the assay buffer, add 0.1% BSA (Bovine Serum Albumin) to the buffer. Note that this may shift the

    
     slightly due to protein binding.
    
  • Filter Binding: If "Total Binding" counts are low, check if the radioligand is sticking to the plastic tips or tubes. Use low-retention plastics.

  • Selectivity Check: Always screen against

    
     receptors using [³H]-DTG  in the presence of 100 nM (+)-pentazocine (to mask 
    
    
    sites). A true lead must be
    
    
    -fold selective to avoid off-target cytotoxicity.

References

  • Glennon, R. A., et al. (1991).[1] "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • Huang, Y., et al. (2011). "Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging." Bioorganic & Medicinal Chemistry.

  • Chu, W., et al. (2016). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology.

  • Berardi, F., et al. (2009).[2] "Ligand-based sigma1 receptor pharmacophore modeling: a critical review." Current Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-Bromobenzyl)piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that you may encounter during the synthesis of this compound. The underlying principle of this synthesis is the nucleophilic substitution (N-alkylation) of piperazine with 4-bromobenzyl halide. However, challenges often arise from the symmetrical nature of piperazine, which contains two reactive secondary amine groups.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue, often stemming from incomplete reactions or the formation of side products. Here are the key parameters to investigate and optimize:

  • Stoichiometry and the Di-alkylation Problem: The primary cause of low yield is often the formation of the di-substituted byproduct, 1,4-bis(4-bromobenzyl)piperazine. Since both nitrogen atoms in piperazine are nucleophilic, they can both react with the alkylating agent.[1] To favor mono-alkylation, a significant excess of piperazine should be used (e.g., 5-10 equivalents). This statistical approach increases the probability that a 4-bromobenzyl halide molecule will encounter an unreacted piperazine molecule rather than the desired mono-substituted product.[2]

  • Choice of Base and Solvent: The reaction generates hydrobromic acid (HBr), which must be neutralized by a base to prevent the protonation of the piperazine starting material, which would render it non-nucleophilic. The choice of base and solvent is critical and interdependent.

    • Inorganic bases like potassium carbonate (K₂CO₃) are often effective, particularly in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF), where they have sufficient solubility.[3]

    • Organic bases such as pyridine or triethylamine (TEA) can also be used. One study noted an improved yield when switching the solvent from ACN to tetrahydrofuran (THF) while using pyridine as the base.[3]

  • Reaction Temperature and Time: The reaction is typically performed at temperatures ranging from room temperature to a gentle reflux. Higher temperatures can increase the reaction rate but may also promote the formation of the di-substituted byproduct. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time, which can be anywhere from a few hours to overnight.[3]

Question 2: I'm observing a significant amount of 1,4-bis(4-bromobenzyl)piperazine as a byproduct. How can I prevent this?

Answer: The formation of the di-substituted piperazine is the most common side reaction. Here’s a breakdown of preventative strategies:

  • Molar Ratio Adjustment (The Simplest Method): As detailed in the previous question, using a large excess of piperazine is the most direct way to minimize di-alkylation. While this requires separating the product from the excess starting material later, it is often the most cost-effective and straightforward approach on a lab scale.[2]

  • Use of a Protecting Group: For syntheses where maximizing the yield of the mono-substituted product is critical and the cost of additional steps is justified, a protection-alkylation-deprotection strategy is highly effective.

    • Step 1: Mono-protection: Protect one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc). This is commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).

    • Step 2: Alkylation: The remaining free secondary amine can then be selectively alkylated with 4-bromobenzyl bromide.

    • Step 3: Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired this compound. This multi-step process avoids the di-alkylation issue altogether.[2]

Workflow: Mono-alkylation vs. Di-alkylation

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway P Piperazine Product This compound (Desired Product) P->Product Nucleophilic Attack BB 4-Bromobenzyl Bromide (1 eq) BB->Product Product_side This compound Byproduct 1,4-bis(4-bromobenzyl)piperazine (Di-substituted Byproduct) Product_side->Byproduct Further Alkylation BB_side 4-Bromobenzyl Bromide (Excess) BB_side->Byproduct

Caption: The reaction of piperazine can lead to the desired mono-substituted product or an unwanted di-substituted byproduct.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?

Answer: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Reagent Quality:

    • Piperazine: Anhydrous piperazine is hygroscopic and can absorb atmospheric carbon dioxide to form a carbonate salt, reducing its nucleophilicity.[4] Ensure you are using high-purity, dry piperazine.

    • 4-Bromobenzyl Bromide: This alkylating agent can degrade over time, especially if exposed to light or moisture. Check the purity of your starting material.

  • Base and Solvent Issues:

    • Insoluble Base: If you are using an inorganic base like K₂CO₃, ensure it is finely powdered and that there is sufficient agitation to facilitate the reaction at the solid-liquid interface.

    • Solvent Purity: Ensure your solvent is anhydrous. The presence of water can hydrolyze the 4-bromobenzyl bromide.

  • Reaction Monitoring: Actively monitor the reaction using TLC or LCMS.[3] If the reaction has stalled, you might consider a slight increase in temperature or the addition of a phase-transfer catalyst (like tetrabutylammonium iodide) if you are using a biphasic system or a solid-liquid system to enhance the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most straightforward and widely used method is the direct N-alkylation of piperazine with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide, in the presence of a base to neutralize the resulting acid.[4][5] This one-step process is often preferred for its operational simplicity.

Q2: How do I choose the optimal solvent and base?

The ideal combination depends on your specific lab setup, desired reaction time, and scale. The key is to ensure the reactants and base are sufficiently soluble to react efficiently.

ParameterOptionsRationale & ConsiderationsSource(s)
Solvent Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Aprotic polar solvents are generally preferred. ACN and THF are common choices. DMSO can be used but may require higher temperatures for removal.[3][6]
Base Potassium Carbonate (K₂CO₃), Pyridine, Triethylamine (TEA)K₂CO₃ is a cost-effective and strong enough base for this reaction. TEA and pyridine are organic bases that can also act as solvents, but their removal can be more complex.[3][7]
Temperature Room Temperature to Reflux (~80°C in ACN)Start at room temperature and monitor. Gently heating can increase the rate, but may also increase di-alkylation.[3]
Q3: What are the best practices for purifying this compound?

Purification is critical to remove unreacted piperazine, the di-substituted byproduct, and the base.

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate (EtOAc).[3] This will remove inorganic salts and water-soluble starting materials like excess piperazine.

  • Column Chromatography: This is a highly effective method for separating the desired product from the di-substituted byproduct, which is significantly less polar. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[3]

  • Crystallization/Salt Formation: An alternative to chromatography is to convert the product into a salt, such as the dihydrochloride.[4] The salt may have different solubility properties than the impurities, allowing for purification by crystallization. The free base can then be regenerated by treatment with a base. This is also an excellent method for long-term storage, as the free base can be sensitive to air.[4][8]

Recommended Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific results.

Workflow: Synthesis Protocol

Caption: A typical experimental workflow for the synthesis and purification of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add piperazine (5 equivalents) and finely powdered potassium carbonate (2 equivalents) to anhydrous acetonitrile (ACN).

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (1 equivalent) in a minimal amount of ACN and add it dropwise to the stirred piperazine suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the disappearance of the 4-bromobenzyl bromide by TLC.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the solid with a small amount of ACN.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc) and wash with water (2-3 times) to remove excess piperazine. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography using a gradient of ethyl acetate in heptane to yield pure this compound.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.).
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.).
  • US3697524A - Process for preparing 1,4-disubstituted piperazines. (n.d.).
  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • 1-(4-Bromophenyl)piperazine synthesis. (n.d.). ChemicalBook.
  • Reductive amination of piperazine : r/OrganicChemistry. (n.d.). Reddit.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.
  • US2919275A - Purification of piperazine. (n.d.).
  • DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.).

Sources

Technical Support Center: Resolving Solubility Challenges of 1-(4-Bromobenzyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous solutions. As a key intermediate in pharmaceutical research and development, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes.[1][2]

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a solid compound with a molecular weight of 255.15 g/mol .[3][4] While the parent piperazine molecule is freely soluble in water, the addition of the lipophilic 4-bromobenzyl group significantly reduces its aqueous solubility.[3][4][5] This characteristic necessitates specific formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

The key to solubilizing this compound lies in its basic nature, conferred by the two nitrogen atoms in the piperazine ring. These nitrogen atoms can be protonated in acidic conditions, forming a more soluble salt. The parent piperazine has two pKa values, approximately 9.73 and 5.35, which indicates the pH ranges where it exists in its protonated, more soluble forms.[6][7] While the exact pKa values for this compound may differ slightly, this principle of pH-dependent solubility is the most effective tool for its dissolution.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂[3][4]
Molecular Weight 255.15 g/mol [3][4]
Physical Form Solid[4][8]
Melting Point 56-62 °C[4][8]
Aqueous Solubility PoorInferred from structure[3]
Piperazine pKa₁ ~9.73[6][7]
Piperazine pKa₂ ~5.35[6][7]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a logical workflow to address common solubility problems with this compound.

G start Start: Undissolved This compound ph_adjust Primary Approach: Adjust pH with Acid start->ph_adjust check_solubility1 Check for Dissolution ph_adjust->check_solubility1 success Solution Achieved check_solubility1->success Yes co_solvent Secondary Approach: Add a Co-solvent check_solubility1->co_solvent No check_solubility2 Check for Dissolution co_solvent->check_solubility2 check_solubility2->success Yes salt_formation Advanced Approach: Prepare a Solid Salt Form check_solubility2->salt_formation No cyclodextrin Alternative Advanced Approach: Use Cyclodextrins check_solubility2->cyclodextrin Consider as alternative contact_support Consult Further or Contact Technical Support salt_formation->contact_support cyclodextrin->contact_support

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is a poorly water-soluble compound due to its hydrophobic bromobenzyl group.[3] At neutral or basic pH, the piperazine ring is not sufficiently protonated to be soluble in aqueous solutions. You will likely need to adjust the pH of your solution to the acidic range to achieve dissolution.

Q2: What is the best pH for dissolving this compound?

A2: The optimal pH for dissolving this compound is below its lowest pKa value, which is expected to be around 5.35.[6] By lowering the pH, you protonate the nitrogen atoms in the piperazine ring, forming a more soluble cationic species. A good starting point is to adjust the pH to 4-5. For complete protonation of both nitrogens and maximum solubility, a pH of 2-3 may be necessary.

Q3: What type of acid should I use for pH adjustment?

A3: For most cell-based assays and in vitro experiments, hydrochloric acid (HCl) is a suitable choice. Start with a dilute solution (e.g., 0.1 M HCl) and add it dropwise while monitoring the pH. For in vivo studies, the choice of acid should be compatible with the administration route and formulation requirements.

Q4: I've adjusted the pH, but the compound still precipitates upon standing. What should I do?

A4: This could be due to a few factors:

  • Insufficient pH reduction: The pH may not be low enough to maintain solubility. Re-check and adjust the pH.

  • Buffer effects: The buffer capacity of your solution might be insufficient to maintain the acidic pH, leading to a gradual increase in pH and subsequent precipitation.[9] Ensure your buffer has adequate capacity in the desired pH range.

  • Concentration limits: You may be exceeding the solubility limit of the compound even at a low pH. Consider preparing a more dilute solution.

Q5: Can I use organic solvents to help dissolve this compound?

A5: Yes, using a co-solvent can be an effective secondary strategy.[10] You can first dissolve the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or propylene glycol, and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

Q6: Is it better to prepare a salt form of this compound beforehand?

A6: For applications requiring a stable, solid form with improved aqueous solubility, preparing a salt, such as the hydrochloride salt, is an excellent strategy.[8][11][12] This can simplify the process of preparing aqueous solutions, as the salt form will be more readily soluble in water or neutral buffers.

Q7: Are there other advanced methods to improve solubility?

A7: Yes, for more challenging formulations, techniques like complexation with cyclodextrins can be employed.[1][13][14][15][16] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a hydrophilic exterior, which enhances aqueous solubility.

Experimental Protocols

Protocol 1: Solubilization of this compound by pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (MW: 255.15 g/mol )

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 2.55 mg of this compound and place it in a suitable container.

  • Add approximately 0.8 mL of deionized water. The compound will likely not dissolve at this stage.

  • Place the container on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise while continuously monitoring the pH of the solution with a calibrated pH meter.

  • Continue adding acid until the solid material completely dissolves. Note the pH at which dissolution occurs.

  • Adjust the final pH to your desired value (e.g., pH 4.0) by adding more 0.1 M HCl if necessary.

  • Transfer the solution to a 1.0 mL volumetric flask and bring the volume to the mark with deionized water.

  • Mix thoroughly. The final concentration will be 10 mM.

  • For long-term storage, filter-sterilize the solution and store at an appropriate temperature (e.g., 4°C or -20°C), protected from light.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol is for preparing a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare a 100 mM stock solution, weigh 25.5 mg.

  • Add the appropriate volume of DMSO (in this example, 1.0 mL).

  • Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Store the stock solution at an appropriate temperature, protected from light and moisture.

  • When preparing your working solution, slowly add the DMSO stock to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation. Ensure the final DMSO concentration is compatible with your experimental system.

References

  • Piperazine - Solubility of Things. (n.d.). Retrieved January 26, 2024, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 26, 2024, from [Link]

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022, May 14). PubMed. Retrieved January 26, 2024, from [Link]

  • Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. (2022, November 26). PMC - NIH. Retrieved January 26, 2024, from [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine and 1,4-Dioxane in Aqueous Solution and Solid State. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

  • 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 7). MDPI. Retrieved January 26, 2024, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved January 26, 2024, from [Link]

  • (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 3). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Formulation design for poorly water-soluble drugs for oral administration: basic approaches and practical applications. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

  • Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2023, September 26). Retrieved January 26, 2024, from [Link]

  • What Happens to Solubility When You Change the pH? (17.6). (2022, February 25). YouTube. Retrieved January 26, 2024, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 26, 2024, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved January 26, 2024, from [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved January 26, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 26, 2024, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 26, 2024, from [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Retrieved January 26, 2024, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • 17.5: Solubility and pH. (2023, April 12). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem - NIH. Retrieved January 26, 2024, from [Link]

Sources

optimization of reaction conditions for piperazine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Piperazine Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Piperazine Paradox

Piperazine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole).[1][2] However, its symmetry is its Achilles' heel. The presence of two equivalent secondary amines creates a classic competing reaction scenario: Mono-alkylation vs. Bis-alkylation.

This guide addresses the kinetic and thermodynamic controls required to break this symmetry and optimize your synthesis.

Module 1: Controlling Selectivity (The Mono-Alkylation Crisis)

User Query: "I am reacting piperazine with an alkyl halide (1:1 equivalent), but I consistently get a mixture of starting material, mono-alkylated product, and bis-alkylated impurity. How do I favor the mono-product?"

The Root Cause: Statistical Probability & Nucleophilicity

In a 1:1 mixture, as soon as a mono-alkylated product is formed, it competes with the unreacted piperazine for the remaining alkyl halide. Often, the mono-alkylated secondary amine is more nucleophilic than the starting piperazine due to the inductive electron-donating effect of the new alkyl group, accelerating the second alkylation (the "runaway reaction").

Troubleshooting Protocol
StrategyMethodologyWhen to Use
1. The "Brute Force" Method Use 5–10 equivalents of piperazine.When piperazine is cheap and the alkyl halide is precious.
2. The "Shielding" Method Use N-Boc-piperazine (monoprotected).[3]When the alkyl halide is unstable or the purification of amines is difficult.
3. The "Proton Brake" Method Use Piperazine Monohydrochloride .When you need a one-step reaction without deprotection steps.[4]
Detailed Workflow: The "Brute Force" Excess Strategy

This relies on statistics.[5] By flooding the reaction with piperazine, the alkyl halide is statistically far more likely to encounter a virgin piperazine molecule than a mono-alkylated one.[5]

  • Stoichiometry: Dissolve 10.0 equiv of piperazine in solvent (DCM or Acetonitrile).

  • Addition: Add 1.0 equiv of Alkyl Halide dropwise at 0°C.

  • Reaction: Allow to warm to RT. The excess piperazine acts as its own base to scavenge the acid formed (H-X).

  • Work-up (The Critical Step):

    • The reaction mixture will contain Product (Mono), Excess Piperazine, and Piperazine Hydrohalide salts.

    • Purification: Partition between Water and DCM . Unsubstituted piperazine is highly water-soluble (

      
      ). The mono-alkylated product (more lipophilic) will extract into the DCM. Wash the organic layer 3x with water to remove traces of piperazine.
      
Module 2: Reductive Amination (The Superior Alternative)

User Query: "My alkyl halide is unstable, and the substitution reaction yields are low (<40%). Is there a milder alternative?"

Technical Insight: Direct alkylation with halides is prone to elimination side reactions (E2). Reductive Amination is widely considered the "Gold Standard" for piperazine functionalization because it avoids quaternary ammonium salt formation and proceeds under milder conditions.

The Protocol: Sodium Triacetoxyborohydride (STAB) Method

We utilize the Abdel-Magid Protocol , which prefers Sodium Triacetoxyborohydride (STAB) over the toxic Sodium Cyanoborohydride (


).

Reagents:

  • Piperazine (or N-Boc-piperazine)[3]

  • Aldehyde/Ketone (1.0 equiv)

  • STAB (

    
    ) (1.4 – 1.6 equiv)
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Guide:

  • Imine Formation: Mix amine and aldehyde in DCE. Add AcOH. Stir for 30 mins.

    • Why? AcOH catalyzes the formation of the Iminium Ion intermediate. STAB reduces iminium ions much faster than it reduces aldehydes, ensuring chemoselectivity.[6]

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and decompose remaining borohydride.
    
  • Extraction: Extract with EtOAc.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway and where the reaction can stall.

ReductiveAmination Start Aldehyde + Piperazine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing SideProduct Alcohol Byproduct (Direct Reduction) Start->SideProduct Slow Reduction (If no Imine forms) Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium Acid Cat. (AcOH) - H2O Product N-Alkylated Product Iminium->Product Fast Reduction (STAB)

Figure 1: Kinetic pathway of STAB-mediated reductive amination. Note that STAB is selective for the Iminium Ion over the Aldehyde, minimizing the red "SideProduct" pathway.

Module 3: Advanced Troubleshooting & Purification

User Query: "I have a gummy yellow oil that won't crystallize, and NMR shows trapped solvent/piperazine."

This is a common issue with piperazines due to their high polarity and ability to form stubborn salts.

The "Acid-Base Swing" Purification Technique

If column chromatography is difficult (piperazines streak on silica due to interaction with acidic silanols), use this extraction trick:

  • Acid Phase: Dissolve the crude oil in dilute HCl (pH 2).

    • Result: The amine becomes protonated (

      
      ) and moves to the aqueous layer. Non-basic impurities (unreacted alkyl halides, neutrals) stay in the organic layer.
      
    • Action: Wash the aqueous layer with Ether/EtOAc. Discard organic wash.

  • Base Swing: Basify the aqueous layer to pH > 12 using NaOH or

    
    .
    
    • Result: The amine is deprotonated to its free base form.

  • Extraction: Extract the now-cloudy aqueous layer with DCM or Chloroform .

    • Note: Do not use Ether here; piperazines are often more soluble in chlorinated solvents.

Solvent & Base Selection Matrix
VariableRecommendationTechnical Rationale
Base (Inorganic)

or

Insoluble in organic solvents, allowing easy filtration. Cesium (Cs) effect can boost yields in macrocyclizations.
Base (Organic) DIPEA (Hünig's Base)Non-nucleophilic. Good for soluble reactions but requires acid wash to remove.
Solvent (Polar) Acetonitrile (MeCN)Excellent for

reactions. Polar enough to dissolve salts, aprotic to prevent side reactions.
Solvent (Protic) Ethanol/MethanolAvoid for alkyl halides (solvolysis risk). Excellent for reductive amination.
Module 4: Decision Logic for Experimental Design

Before starting your next experiment, trace this logic flow to select the correct methodology.

DecisionTree Start Start: Piperazine Functionalization Q1 Is the electrophile an Alkyl Halide or Aldehyde? Start->Q1 Aldehyde Aldehyde/Ketone Q1->Aldehyde Halide Alkyl Halide Q1->Halide Method_Reductive USE REDUCTIVE AMINATION (STAB Protocol) High Yield / Mild Aldehyde->Method_Reductive Q2 Is the Alkyl Halide expensive/scarce? Halide->Q2 Cheap No (Cheap) Q2->Cheap Expensive Yes (Expensive) Q2->Expensive Method_Excess USE EXCESS PIPERAZINE (10 equiv) Purify via water wash Cheap->Method_Excess Method_Protect USE N-BOC PIPERAZINE Protection -> Alkylation -> Deprotection Expensive->Method_Protect

Figure 2: Strategic Decision Tree for selecting the optimal alkylation pathway.

References
  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[3][5][6][8] "Preventing di-substitution in piperazine N-alkylation reactions." Technical Support Guides.

  • ResearchGate. (2013).[4][9] "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" Community Forum.

  • Patents. (1959). "US2919275A - Purification of piperazine." Google Patents.

Sources

Technical Support Center: A Troubleshooting Guide to Piperazine Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperazine and its derivatives. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Piperazine Cyclization Reactions

Q: I am experiencing a very low yield in my piperazine cyclization reaction. What are the common initial checks I should perform?

A: Low yields in piperazine synthesis can often be traced back to fundamental issues with reagents or the reaction setup.[1] Before delving into more complex troubleshooting, start with these initial checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials. For instance, in syntheses starting from diethanolamine, impurities can significantly hinder the cyclization process.[2]

  • Catalyst Activity: If you are employing a catalyst, verify its activity. Catalysts can degrade over time or become poisoned by impurities in the reaction mixture.

  • Reaction Conditions: Double-check that the temperature, pressure, and reaction time are optimal for your specific cyclization method. For example, the reaction of ethanolamine with ammonia in the presence of a Ni-MgO catalyst requires temperatures between 200 to 275°C for a high yield of piperazine.[3]

  • Moisture Control: Piperazine synthesis is often sensitive to moisture. Ensure all your reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of N,N'-Disubstituted Byproducts (Di-alkylation)

Q: I am trying to synthesize a mono-N-substituted piperazine, but I am consistently observing the formation of the di-alkylated product. How can I favor mono-alkylation?

A: The presence of two reactive nitrogen atoms in the piperazine ring makes di-alkylation a common side reaction.[4] Several strategies can be employed to promote mono-alkylation:

  • Stoichiometry Control: Using a large excess of piperazine relative to the alkylating agent is a statistical approach to ensure the alkylating agent is more likely to react with an unreacted piperazine molecule.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[5]

  • Use of a Protecting Group: This is the most reliable method.[6] By protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc), you can direct the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[6][7]

  • Employing Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[6]

  • Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.95 equivalents to favor mono-protection) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-piperazine by column chromatography or recrystallization.

Issue 3: Side Reactions in Reductive Amination

Q: During the reductive amination of piperazine with an aldehyde/ketone, I am observing unexpected byproducts and a viscous, impure final product. What could be the cause?

A: Reductive amination is a powerful tool for N-alkylation but can be prone to side reactions if not properly controlled.[8] Here are some common issues and their solutions:

  • Incomplete Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion.[8] If this step is inefficient, you may have unreacted starting materials. Consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate this step.

  • Degradation of the Reducing Agent: Sodium triacetoxyborohydride (STAB), a common reducing agent, can degrade in protic solvents like methanol.[9] Consider using a more stable solvent like isopropanol (IPA) or dichloromethane (DCM).[9]

  • Side Reactions with the Solvent or Reagents: Prolonged reaction times can lead to side reactions. For instance, amines can be acetylated by STAB or even react with DCM over extended periods.[9] Optimizing the reaction time by monitoring its progress is crucial.

  • Improper Work-up: The work-up procedure is critical for isolating a pure product. Ensure you are using a sufficient amount of base (e.g., aqueous sodium bicarbonate or sodium carbonate) to quench the reaction and neutralize the acidic byproducts from the reducing agent.[9]

G start Problem: Impure Product in Reductive Amination check_imine Check Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine add_acid Solution: Add Catalytic Acid (e.g., Acetic Acid) incomplete_imine->add_acid Yes check_solvent Check Solvent Compatibility incomplete_imine->check_solvent No end Pure Product add_acid->end solvent_issue Potential Solvent Issue check_solvent->solvent_issue change_solvent Solution: Switch to IPA or DCE/THF solvent_issue->change_solvent Yes check_time Monitor Reaction Time solvent_issue->check_time No change_solvent->end long_time Prolonged Reaction Time check_time->long_time optimize_time Solution: Optimize Reaction Time long_time->optimize_time Yes check_workup Review Work-up Procedure long_time->check_workup No optimize_time->end workup_issue Improper Work-up check_workup->workup_issue optimize_workup Solution: Ensure Sufficient Base for Quenching workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

Caption: Troubleshooting workflow for reductive amination side reactions.

Issue 4: Purification Challenges of Piperazine Derivatives

Q: My crude piperazine-containing compound is difficult to purify. What are the most effective purification methods?

A: The basic and often polar nature of piperazine derivatives can present purification challenges. The optimal method depends on the scale of your reaction and the nature of the impurities.[10]

  • Fractional Distillation: This is suitable for large-scale purifications to remove impurities with significantly different boiling points.[10]

  • Column Chromatography: This technique provides high resolution for separating structurally similar impurities. However, the basicity of piperazine compounds can lead to tailing on silica gel. To mitigate this, consider:

    • Adding a mobile phase modifier: Incorporating a competing base like triethylamine (TEA) or an ion-pairing agent can improve peak shape.[10]

    • Adjusting the pH: Operating at a low pH (e.g., 2-3) can protonate the piperazine, leading to better symmetry.[10]

    • Alternative Stationary Phases: Phenyl or cyano-based columns may offer different selectivity.[10]

  • Recrystallization via Salt Formation: This is a highly effective method for achieving high purity.[10] Piperazine can be selectively precipitated as a salt, such as the diacetate, leaving impurities in the solvent.[10][11]

Purification MethodScaleResolutionThroughputCommon Issues
Fractional Distillation LargeLow-MediumHighRequires significant boiling point differences.
Column Chromatography Small-MediumHighLow-MediumPeak tailing with basic compounds.[10]
Recrystallization Small-LargeHighMediumRequires finding a suitable solvent system.

Advanced Topics

Understanding Piperazine Dimerization

In some synthetic routes, particularly those involving high temperatures or certain catalysts, dimerization of piperazine can occur, leading to the formation of triethylenediamine (TEDA) or other related structures. This is often a result of intermolecular condensation reactions. To minimize this side reaction, careful control of reaction temperature and catalyst selection is paramount.

C-H Functionalization Side Reactions

Recent advances have focused on the direct C-H functionalization of the piperazine ring to increase structural diversity.[12][13] However, the presence of the second nitrogen atom can lead to side reactions or inhibit catalyst activity.[12] Strategies to overcome these challenges include the use of protecting groups and the development of novel catalyst systems.[12]

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines.
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • US Patent for Purific
  • Preventing di-substitution in piperazine N-alkyl
  • troubleshooting guide for low yield in piperazine cycliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Reductive amination of piperazine : r/OrganicChemistry - Reddit.
  • Opportunities and challenges for direct C–H functionaliz
  • Optimizing reaction conditions for the N-alkyl
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
  • (PDF)
  • US Patent for Process for the prepar

Sources

stability studies of 1-(4-Bromobenzyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 1-(4-Bromobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental conditions. This compound is a key intermediate in pharmaceutical research and development, making a thorough understanding of its stability profile crucial for the synthesis of robust and reliable drug candidates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which features a piperazine ring, a benzyl group, and a bromo substituent, the primary degradation pathways are likely to involve oxidation, hydrolysis, and photolysis.

  • Oxidation: The piperazine moiety is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2][3] The presence of a benzyl group can also contribute to oxidative degradation.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, the molecule could undergo hydrolysis, potentially cleaving the benzyl-piperazine bond.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Studies on similar structures suggest that exposure to UV light can cause degradation.[4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[5] Specifically, refrigeration at 2-8°C is recommended for long-term storage.[6] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[6][7] Key considerations for method development include:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[8]

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in the Chromatogram During Stability Studies

Potential Cause & Solution:

  • Degradation Products: The new peaks are likely degradation products. To confirm this, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[9] This will help in identifying and characterizing the unknown peaks.

  • Impurity in the Starting Material: The unexpected peaks might be impurities present in the initial batch of this compound. Analyze the starting material using the same HPLC method to confirm.

  • Interaction with Excipients (for drug product studies): If the stability study is being conducted on a formulated product, the new peaks could be due to interactions between this compound and the excipients. Analyze placebo formulations to rule this out.

Issue 2: Poor Recovery of this compound in Forced Degradation Studies

Potential Cause & Solution:

  • Harsh Stress Conditions: The stress conditions might be too aggressive, leading to extensive degradation and the formation of products that are not detectable by the current analytical method. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor).

  • Adsorption to Container: The compound or its degradation products may be adsorbing to the surface of the container. Use silanized glassware or polypropylene containers to minimize adsorption.

  • Volatility of Degradation Products: Some degradation products might be volatile, leading to their loss during the experiment. Ensure that the sample containers are well-sealed.

Issue 3: Difficulty in Separating Degradation Products from the Parent Peak

Potential Cause & Solution:

  • Suboptimal HPLC Method: The current HPLC method may not have sufficient resolving power. To improve separation:

    • Optimize the mobile phase gradient profile.

    • Try a different column with a different stationary phase (e.g., phenyl-hexyl, cyano).

    • Adjust the pH of the mobile phase.

  • Co-elution of Impurities: An impurity in the starting material might be co-eluting with a degradation product. Use a high-purity standard of this compound to differentiate between impurities and degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[10]

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30-31 min: 90-10% B, 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂ RT) Stock->Oxidation Thermal Thermal Degradation (105°C, solid) Stock->Thermal Photo Photolytic Degradation (UV/Vis light, solid) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Parent This compound N_Oxide Piperazine N-Oxide Parent->N_Oxide O₂ Benzyl_Oxidation Benzoic Acid Derivative Parent->Benzyl_Oxidation [O] Piperazine Piperazine Parent->Piperazine H₂O / H⁺ or OH⁻ Bromobenzyl_Alcohol 4-Bromobenzyl Alcohol Parent->Bromobenzyl_Alcohol H₂O / H⁺ or OH⁻ Debrominated 1-Benzylpiperazine Parent->Debrominated Radical_Products Radical Degradation Products Parent->Radical_Products

Caption: Potential degradation pathways for this compound.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Polish Journal of Environmental Studies. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • This compound: A Key Intermediate in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Nature. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. McMaster University. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. Available at: [Link]

  • 1-[(4-Bromophenyl)methyl]piperazine. PubChem. Available at: [Link]

  • Synthetic method of 1-(4-bromophenyl)piperidine. Google Patents.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF. ResearchGate. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Degradation of aqueous piperazine in carbon dioxide capture | Request PDF. ResearchGate. Available at: [Link]

  • ICH guideline Q1: Stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Blends of amines with piperazine for CO2 capture. Google Patents.
  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMS Biotechnology (AMSBIO). Available at: [Link]

  • Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation | Request PDF. ResearchGate. Available at: [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available at: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. Available at: [Link]

  • 1-(4-Chlorobenzyl)-4-nitrosopiperazine. PubChem. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-5592-BBP Subject: Optimization of Solvent Systems for Purification of 1-(4-Bromobenzyl)piperazine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Purifying This compound (CAS: 24583-37-9) presents a specific challenge: the free base is a low-melting solid (mp ~56–62 °C) that frequently "oils out" rather than crystallizing, while its salt forms (e.g., dihydrochloride) are high-melting solids that behave more predictably.[1]

This guide provides two distinct workflows. Workflow A is for researchers attempting to isolate the free base directly.[1] Workflow B (Recommended) involves converting the compound to a salt for superior purification and stability.[1]

Module 1: Solvent Selection Matrix

The choice of solvent depends entirely on whether you are working with the neutral amine (free base) or a salt form.[1]

Table 1: Solvent Performance Data
FormPrimary SolventAnti-SolventSolubility BehaviorRisk Factor
Free Base Ethyl Acetate (EtOAc)Hexanes (or Heptane)Soluble in EtOAc; insoluble in Hexane.[1]High: Tendency to oil out if cooled too fast.[1]
Free Base Diethyl EtherPentaneModerate solubility.[1]Med: Flammability; requires very low temp (-20°C).[1]
HCl Salt Ethanol (EtOH)Diethyl EtherSoluble in hot EtOH; insoluble in Ether.[1]Low: Forms defined needles/plates.[1]
HCl Salt Isopropanol (IPA)None (Single solvent)Soluble in hot IPA; crystallizes on cooling.[1]Low: Excellent recovery; industry standard.[1]

Module 2: Decision Logic & Workflow

Before beginning, determine your path using the logic below.

G Start Start: Crude this compound CheckState Check Physical State Start->CheckState IsOil Is it an Oil or Sticky Solid? CheckState->IsOil IsSolid Is it a Defined Solid? CheckState->IsSolid Decision Decision Point IsOil->Decision IsSolid->Decision PathA Path A: Free Base Recrystallization (High Risk of Oiling) Decision->PathA Must keep Free Base PathB Path B: Salt Formation (HCl) (Recommended for Purity) Decision->PathB Can use Salt SolventA Use Hexane / Ethyl Acetate (Slow cooling required) PathA->SolventA SolventB Use Isopropanol or EtOH/Ether (Forms stable crystals) PathB->SolventB

Figure 1: Decision tree for selecting the purification route based on the physical state of the crude material.[1]

Module 3: Detailed Protocols

Protocol A: Recrystallization of the Free Base

Use this if you absolutely require the neutral amine for the next step.

The Challenge: The melting point is near 60°C. If you heat the solvent above this temperature, the compound melts into a liquid "oil" phase separate from the solvent, preventing crystallization.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise at 40–45°C (do not boil). Swirl until dissolved.

  • Anti-Solvent Addition: Slowly add Hexane until a faint turbidity (cloudiness) persists.[1]

  • Clear Point: Add one drop of Ethyl Acetate to clear the solution.[1]

  • Seeding (Critical): Add a tiny crystal of pure product if available. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours. Do not put in ice bath yet.

    • Once solids appear at RT, move to a fridge (4°C), then a freezer (-20°C).

  • Filtration: Filter quickly on a cold Buchner funnel. Wash with cold Hexane.

Protocol B: Salt Formation & Recrystallization (Recommended)

Use this for long-term storage or high-purity requirements.[1]

The Logic: Converting the amine to a dihydrochloride salt increases the melting point (>250°C), eliminating the "oiling out" problem.

  • Salt Formation: Dissolve the crude free base in Ethanol or Isopropanol (10 mL/g).[1]

  • Acidification: Add 2.5 equivalents of concentrated HCl (or HCl in dioxane/ether) dropwise with stirring. A thick white precipitate will form immediately.[1]

  • Recrystallization:

    • Heat the suspension to boiling. Add Methanol or Water dropwise until the solid just dissolves.[1]

    • Allow to cool slowly to RT.[1] White needles should form.[1]

    • Cool in an ice bath for 1 hour.

  • Filtration: Filter the white solid. Wash with cold Isopropanol or Ether.[1]

  • Reverting to Free Base (Optional): If you need the free base later, dissolve the salt in water, basify with NaOH (pH > 12), and extract into DCM.[1]

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a blob at the bottom) instead of crystallizing. How do I fix it?

Diagnosis: This happens when the solution cools too fast or the concentration is too high, causing the compound to undergo liquid-liquid phase separation before it can nucleate.[1] The Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent, e.g., EtOAc, if necessary).[2]

  • Seed the solution immediately.

  • Wrap the flask in a towel or place it in a warm water bath to cool down very slowly (over 4-6 hours).

  • Vigorous stirring during cooling can sometimes force crystallization over oiling.[1]

Q2: I have a bis-alkylated impurity (N,N'-bis(4-bromobenzyl)piperazine). How do I remove it?

Analysis: In the synthesis, excess benzyl bromide leads to the bis-substituted byproduct. This byproduct is significantly less polar than your desired mono-substituted product.[1] Solution:

  • Wash Strategy: Before recrystallization, suspend your crude solid in Hexane . The bis-impurity is often more soluble in hexane than the mono-product.[1] Triturate (grind/stir) and filter.[1] The solid collected is your enriched mono-product.

  • Recrystallization: Use Protocol B (Salt Formation).[1] The bis-product forms a salt much less readily or has drastically different solubility in Ethanol.[1]

Q3: Why is the product turning yellow/brown?

Cause: Benzyl piperazines are secondary amines and can oxidize or absorb CO2 (forming carbamates) upon exposure to air.[1] Prevention:

  • Recrystallize under an inert atmosphere (Nitrogen/Argon) if possible.[1]

  • Store the purified solid in a dark, sealed container, preferably in the fridge.

  • Note: The HCl salt (Protocol B) is resistant to this oxidation.[1]

References

  • Sigma-Aldrich. this compound Product Specification & Physical Properties.[1]Link[1]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Link

  • Chaudhary, P., et al. (2013).[1] "Synthesis and biological evaluation of novel piperazine derivatives." Journal of Chemical Sciences. (Demonstrates salt formation for piperazine purification). Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for amine purification via salt formation). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated benzyl compounds, as they can be lachrymators (tear-inducing).[1]

Sources

acid-base extraction for purifying piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Piperazine Derivatives Subject: Acid-Base Extraction Protocols & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Chemical Logic

Purifying piperazine derivatives is a frequent bottleneck in medicinal chemistry. The core challenge lies in the molecule's polarity.[1] Unlike simple lipophilic amines, the piperazine ring is highly water-soluble, hygroscopic, and prone to forming "oils" rather than crystalline solids.

The success of this protocol hinges on exploiting the distinct pKa values of the piperazine nitrogens (~5.3 and ~9.7). By manipulating pH, we toggle the molecule between a water-soluble dication (at pH < 4) and an organic-soluble free base (at pH > 11).

Module 1: The Master Protocol (Acid-Base Swing)

This is the "Golden Path" workflow. It is designed to be self-validating—if a step fails, the protocol pauses rather than carrying errors forward.

Phase A: Acid Wash (Removal of Non-Basic Impurities)

Goal: Move piperazine into water; leave non-basic junk in organics.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

    • Expert Insight: If your crude is a tarry oil, dissolve it in a minimum amount of Methanol first, then dilute with DCM.

  • Acidification: Extract with 1M HCl (3x).

    • Validation Check: Test the aqueous layer pH.[2][3] It must be < 2.

  • Separation: Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains non-basic impurities like unreacted alkyl halides).

Phase B: Basification & Extraction (The Critical Step)

Goal: Liberate the free amine and force it into the organic phase.

  • Cooling: Place the acidic aqueous layer in an ice bath (0°C). Neutralization is exothermic; heat degrades delicate side chains.

  • Basification: Slowly add 6M NaOH or 50% KOH until pH > 12.

    • Validation Check: Do not rely on paper strips alone. The solution should turn cloudy or oily as the free base crashes out.

  • Salting Out (Crucial): Saturate the aqueous solution with solid NaCl .

    • Why: This increases the ionic strength, disrupting the hydration shell around the polar piperazine and forcing it into the organic phase (Salting-out effect).

  • Extraction: Extract with DCM (3x).

    • Pro-Tip: For highly polar derivatives, use a 3:1 mixture of Chloroform:Isopropanol (IPA) . Pure DCM may not be polar enough to pull the amine out of the brine.

  • Drying: Dry combined organics over Na₂SO₄ , filter, and concentrate.

Visualization: The Extraction Logic Flow

PiperazineExtraction Crude Crude Mixture (Dissolved in DCM) AcidWash Add 1M HCl (Phase Separation) Crude->AcidWash OrgWaste Organic Layer (Non-Basic Impurities) AcidWash->OrgWaste Discard AqAcid Aqueous Layer (Product as Salt) AcidWash->AqAcid Keep Basify Basify (pH > 12) + Add NaCl (Sat.) AqAcid->Basify Extract Extract with DCM or CHCl3:IPA (3:1) Basify->Extract FinalOrg Organic Layer (Purified Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Caption: Logical flow of the pH-swing extraction, highlighting the critical separation points.

Module 2: Troubleshooting & FAQs

Q1: I basified to pH 12, but my product is still in the water layer (Low Recovery).

Diagnosis: Your piperazine derivative is too polar (hydrophilic). The partition coefficient (


) favors water even for the free base.
Solution: 
  • The "Magic Solvent" Mix: Switch from pure DCM to Chloroform:Isopropanol (3:1) . The alcohol component helps solvate the polar amine, while chloroform provides density for separation.

  • Aggressive Salting: Did you add salt? Add solid NaCl until it stops dissolving. This "Salting Out" effect is non-negotiable for small piperazines [1].

  • Continuous Extraction: If batch extraction fails, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel apparatus) overnight using DCM.

Q2: I have a massive emulsion that won't separate.

Diagnosis: Piperazines, especially those with alkyl chains, act as surfactants (cationic/zwitterionic nature). Vigorous shaking created stable micelles. Solution:

  • The "Swirl" Technique: Never shake vigorously. Invert the funnel gently 20 times.

  • Brine Attack: Add saturated brine. The ions compete for water, dehydrating the emulsion interface.

  • Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth). The solid matrix breaks the surface tension of the bubbles.

  • Wait: Sometimes, patience is the only reagent needed.

Q3: My product is "oiling out" and looks dirty even after extraction.

Diagnosis: Piperazine free bases often form oils rather than crystals. They also avidly absorb CO₂ from the air to form carbamates [2]. Solution:

  • Salt Formation: Do not store as a free base. Dissolve the oil in ether/ethanol and add HCl in Dioxane or Oxalic Acid . The resulting salt (Hydrochloride or Oxalate) will likely crystallize and is stable against oxidation/CO₂.

  • Azeotropic Drying: Trace water causes oiling. Dissolve the oil in DCM, add Toluene, and rotovap. The toluene azeotrope pulls the last water molecules out.

Q4: How do I separate Mono-substituted from Bis-substituted piperazine?

Diagnosis: A common synthesis byproduct. Both are basic, so standard acid/base extraction won't separate them efficiently. Solution:

  • Chromatography: This usually requires column chromatography (DCM:MeOH:NH₄OH).

  • Electrophilic Scavenging (Chemoselective): If you want the mono-substituted product, the bis-product has no free NH. If you want the bis, the mono has a free NH. You can react the mixture with a resin-bound electrophile (like an isocyanate resin) to "catch" the mono-impurity, leaving the pure bis-product in solution.

Module 3: Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue Emulsion Emulsion/Interface Problem->Emulsion LowYield Low Yield/Recovery Problem->LowYield Impure Oiling Out/Impure Problem->Impure Sol1 Filter thru Celite Add Brine Emulsion->Sol1 Sol2 Use CHCl3:IPA (3:1) Saturate w/ NaCl LowYield->Sol2 Sol3 Convert to HCl Salt Azeotrope w/ Toluene Impure->Sol3

Caption: Rapid response decision tree for common extraction failures.

Data Summary: Solvent & pKa Parameters

ParameterValue / RecommendationNotes
Piperazine pKa 1 ~5.35Protonation of first nitrogen
Piperazine pKa 2 ~9.73Protonation of second nitrogen
Target Extraction pH > 12.0 Ensures 99% Free Base form
Best Solvent (General) Dichloromethane (DCM)Good solubility, low boiling point
Best Solvent (Polar) 3:1 Chloroform : Isopropanol"Magic Mix" for stubborn amines
Worst Solvent Diethyl EtherPiperazine is poorly soluble in ether [3]

References

  • Majors, R. E. "Salting out in liquid-liquid extraction." LCGC North America, 2009. Link

  • Bishnoi, S. & Rochelle, G. T. "Thermodynamics of Piperazine/Methyldiethanolamine/Water/CO2." Ind.[4] Eng. Chem. Res., 2002. (Discusses carbamate formation/CO2 absorption). Link

  • PubChem. "Piperazine Compound Summary." National Library of Medicine. (Solubility data: Freely soluble in water, practically insoluble in ether).[3][5][6] Link

Sources

Validation & Comparative

Purity Analysis of 1-(4-Bromobenzyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 1-(4-Bromobenzyl)piperazine by GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 24559-06-4) is a critical pharmacophore and intermediate used in the synthesis of diverse bioactive molecules, including antihistamines, agrochemicals, and monoamine transporter modulators.[1] In drug development, the purity of this intermediate is paramount; undetected impurities such as bis-alkylated byproducts or unreacted starting materials can propagate through synthesis, leading to toxicological risks or failed batch release.[1]

This guide evaluates Gas Chromatography-Mass Spectrometry (GC-MS) as the primary tool for purity analysis, comparing it against HPLC-UV and


H-NMR. While HPLC is the industry workhorse for routine quantitation, this guide argues that GC-MS is superior for impurity profiling  due to its ability to deconvolute structural isomers and leverage the unique isotopic signature of bromine for definitive identification.

Comparative Technology Analysis

The following table contrasts the three dominant analytical modalities for benzylpiperazine derivatives.

FeatureGC-MS (Recommended) HPLC-UV

H-NMR
Primary Utility Impurity identification & quantitationRoutine purity % (QC release)Structural verification
Specificity High (Mass spectral fingerprint + Retention Time)Medium (Retention Time only)High (Chemical Shift)
Sensitivity High (ppb-ppm range)Medium (ppm range)Low (>0.1% required)
Key Advantage Bromine Isotope Pattern confirms halogenation; library matching identifies unknowns.Handles non-volatile salts directly; no thermal degradation.[1]Non-destructive; absolute quantitation (qNMR).
Key Limitation Requires free-base form (or derivatization); amines may tail on standard columns."Blind" to co-eluting impurities without MS; requires reference standards.Cannot detect trace inorganic salts or low-level organic impurities.
Why GC-MS Wins for Development:

In the early stages of synthesis optimization, you are often flying blind.[1] HPLC-UV might show a single peak, but GC-MS reveals if that "peak" hides a co-eluting isomer or a de-brominated byproduct.[1] The 1:1 isotopic ratio of


Br and 

Br provides a built-in "checksum" for every bromine-containing fragment, a feature HPLC-UV lacks entirely.

Deep Dive: GC-MS Methodology

Experimental Logic

Piperazines are secondary amines.[1][2] On standard silica capillary columns, they can interact with active silanol sites, leading to peak tailing.[1]

  • Option A (Direct Injection): Use a "Base-Deactivated" column (e.g., Rxi-5Sil MS or DB-5MS UI) and a wool-free liner to minimize adsorption.

  • Option B (Derivatization): Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amine to a volatile amide, sharpening peaks and improving sensitivity.[1]

Note: The protocol below focuses on Direct Injection as it is faster and sufficient for >98% purity samples.

Instrument Configuration
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% Phenyl-arylene / 95% Dimethylpolysiloxane).

  • Inlet: Split/Splitless, kept at 280°C .

    • Liner: Ultra Inert, single taper with wool (deactivated) or cyclo-double taper (wool-free recommended for amines).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 300°C.

    • Hold 300°C for 5 min (Bake out bis-alkylated impurities).

Sample Preparation Protocol
  • Free-Basing (If sample is a salt):

    • Dissolve 10 mg sample in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).

    • Collect organic layer and dry over anhydrous

      
      .
      
  • Dilution:

    • Dilute the extract (or neat oil) to 100 µg/mL in HPLC-grade DCM or Methanol.

    • Internal Standard (Optional): Add Tridecane or native Benzylpiperazine (BZP) at 50 µg/mL.

  • Filtration:

    • Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

Results & Data Analysis

Chromatographic Profile

In a typical run, this compound elutes as a sharp peak.[1] Common impurities appear as follows:

Retention OrderCompoundOriginIdentification Key
1 PiperazineUnreacted Starting Materialm/z 44 (Base peak), very early eluter.
2 4-Bromobenzyl bromideUnreacted Reagentm/z 169/171,[1] 90. No nitrogen fragments.[1]
3 This compound Target Analyte m/z 254/256 (M+), 169/171, 85.
4 1,4-Bis(4-bromobenzyl)piperazineOver-alkylation ByproductHigh MW (~424), elutes late (requires 300°C hold).[1]
Mass Spectral Fragmentation (The "Fingerprint")

The mass spectrum of this compound is distinctive.

  • Molecular Ion (

    
    ):  A clear doublet at m/z 254 and 256  with nearly equal intensity (1:1 ratio). This confirms the presence of one Bromine atom.
    
  • Benzylic Cleavage (Pathway A): The bond between the benzylic carbon and the piperazine nitrogen breaks.

    • Generates the 4-Bromobenzyl cation at m/z 169 and 171 (Doublet).

  • Piperazine Ring (Pathway B):

    • The piperazine fragment (minus the benzyl group) appears at m/z 85 (

      
      ).[1]
      
    • Further fragmentation leads to m/z 56 (

      
      ), a characteristic iminium ion for piperazines.[1]
      
Visualization of Workflow & Fragmentation

G cluster_0 Sample Prep cluster_1 GC-MS Analysis cluster_2 Data Output Sample Crude Sample (Salt/Oil) FreeBase Alkaline Extraction (NaOH/DCM) Sample->FreeBase Dilution Dilution to 100 µg/mL FreeBase->Dilution Injector Splitless Inject 280°C Dilution->Injector 1 µL Column Separation (5% Phenyl) Injector->Column MS MS Detection (EI Source) Column->MS Chrom Chromatogram (Peak Purity) MS->Chrom Spec Mass Spectrum (Isotope ID) MS->Spec

Figure 1: Analytical workflow for the purity assessment of this compound.

Fragmentation Parent Parent Molecule [M]+ m/z 254/256 (1:1 Ratio) Cleavage Benzylic C-N Cleavage Parent->Cleavage EI Impact (70eV) Fragment1 4-Bromobenzyl Cation m/z 169/171 (Tropylium-like) Cleavage->Fragment1 Charge Retention on Benzyl Fragment2 Piperazine Radical m/z 85 Cleavage->Fragment2 Charge Retention on Amine Fragment3 Imine Fragment m/z 56 Fragment2->Fragment3 -C2H5N

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active silanols interacting with amine nitrogen.Use base-deactivated liners; trim column inlet; ensure inlet T > 250°C.
Missing Peaks Sample is in salt form (HCl) and not vaporizing.Perform free-base extraction (NaOH/DCM) before injection.
Ghost Peaks Carryover from previous high-conc injection.Add a solvent blank between runs; increase final bake-out time.
No M+ Ion Ionization energy too high (rare for this molecule).Lower source temp to 230°C; check if CI (Chemical Ionization) is needed (unlikely).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of new designer drugs of abuse: An updated review. Current Drug Metabolism.[1] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Mass Spectral Library.[1] Retrieved from [Link][1]

Sources

A Comparative Guide to the Biological Activity of Piperazine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of therapeutic agents.[1] Its synthetic tractability and favorable physicochemical properties, such as enhancing aqueous solubility and bioavailability, have cemented its role in modern drug design.[2] This guide offers a comparative analysis of the biological activities of key piperazine analogs, providing researchers, scientists, and drug development professionals with supporting experimental data and methodologies to navigate the chemical space of these versatile compounds.

The Versatility of the Piperazine Scaffold

The unique structural and physicochemical properties of the piperazine ring, including its high polarity, structural rigidity, and potential for hydrogen bond formation, often impart favorable pharmacokinetic profiles to drug candidates.[3] The two nitrogen atoms serve as handles for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.[4] This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][4]

Comparative Analysis of Anticancer Piperazine Analogs

Piperazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][8]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative piperazine-based anticancer agents against different human cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound A (Vindoline Derivative 23)MDA-MB-468 (Breast)Not Specified1.00[9]
Compound B (Vindoline Derivative 25)HOP-92 (Lung)Not Specified1.35[9]
Compound C (Bergenin Derivative 5a)Tongue CancerNot Specified<100[10]
Compound D (Bergenin Derivative 5c)Tongue CancerNot Specified<100[10]
Compound E (Bergenin Derivative 10f)Tongue CancerNot Specified<100[10]
Compound F (Bergenin Derivative 13o)Tongue CancerNot Specified<100[10]
Compound G (Phenanthridinylpiperazinetriazole)THP1 (Leukemia)Not Specified9.73 ± 4.09[5]
Compound H (Benzosuberone-piperazine hybrid)HeLa, MDA-MB-231, A549Not Specified0.010–0.097[5]
Structure-Activity Relationship (SAR) in Anticancer Analogs

The anticancer activity of piperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance cytotoxic effects. The linkage of piperazine to natural products like vindoline and bergenin has yielded potent anticancer hybrids.[9][10] Specifically, substitutions at the 7th position of bergenin with certain arylthiazolyl piperazine derivatives significantly enhanced its anticancer activity.[10]

Comparative Analysis of Antipsychotic Piperazine Analogs

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily through their modulation of dopamine and serotonin receptors in the central nervous system.[11][12] Atypical antipsychotics, many of which feature a piperazine core, are characterized by a lower incidence of extrapyramidal side effects compared to their predecessors.

Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are closely linked to their binding affinities for various neurotransmitter receptors. The following table presents a qualitative comparison of the receptor binding affinities of several piperazine-containing antipsychotics.

AntipsychoticDopamine (D2) BlockadeHistamine (H1) BlockadeAlpha1 BlockadeMuscarinic (M1) BlockadeReference
Aripiprazole ++++ (partial agonist)++++-[13]
Brexpiprazole +++ (partial agonist)+++++-[13]
Clozapine +++++++++++++[13]
Olanzapine +++++++++[13]
Risperidone +++++++-[13]
Ziprasidone +++++-[13]
(+weak binding affinity; ++++strong binding affinity)
Structure-Activity Relationship (SAR) in Antipsychotic Analogs

The antipsychotic activity of piperazine analogs is highly dependent on the substituents attached to the piperazine nitrogen atoms. For many atypical antipsychotics, one nitrogen is typically attached to an aryl group (e.g., dichlorophenyl in aripiprazole), while the other is connected to a more complex moiety that fine-tunes the receptor binding profile.[11] The nature of the aryl group and the linker to the second pharmacophore are critical in determining the balance of D2 and 5-HT2A receptor antagonism, a key feature of atypical antipsychotics.[2]

Comparative Analysis of Antimicrobial Piperazine Analogs

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14]

Comparative Minimum Inhibitory Concentration (MIC) Values

The in vitro efficacy of antimicrobial agents is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table provides a summary of the MIC values for selected piperazine derivatives against various bacterial and fungal strains.

Compound ID/NameMicroorganismMIC (µg/mL)Reference
Chalcone-piperazine hybrid Candida albicans2.22[15]
Sparfloxacin-piperazine derivative S. aureus, E. faecalis1-5[15]
Gatifloxacin-piperazine derivative S. aureus, E. faecalis1-5[15]
Thiadiazole-piperazine derivative 6c E. coli8[8]
Thiadiazole-piperazine derivative 4 S. aureus16[8]
Thiadiazole-piperazine derivative 6c S. aureus16[8]
Thiadiazole-piperazine derivative 6d S. aureus, B. subtilis16[8]
Thiadiazole-piperazine derivative 7b B. subtilis16[8]
Structure-Activity Relationship (SAR) in Antimicrobial Analogs

The antimicrobial potency of piperazine analogs is heavily influenced by the nature of the substituents. The incorporation of electron-withdrawing groups, such as halogens, on the aromatic rings attached to the piperazine core often enhances antibacterial activity.[16] Furthermore, the fusion of the piperazine moiety with other heterocyclic systems, such as quinolones or thiadiazoles, has proven to be a successful strategy for developing potent antimicrobial agents.[8][15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of piperazine analogs.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][17]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test piperazine analogs

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the piperazine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11][19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of piperazine analogs for the dopamine D2 receptor, a key target for antipsychotic drugs.[21][22]

Materials:

  • Cell membranes expressing the dopamine D2 receptor

  • Radiolabeled ligand (e.g., [3H]spiperone)

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., haloperidol or unlabeled spiperone)

  • Test piperazine analogs

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test piperazine analog in the assay buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the reaction mixtures at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation, which relates the IC50 (concentration of the compound that inhibits 50% of specific binding) to the affinity of the radioligand.

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[9]

  • Test piperazine analogs

  • 96-well microtiter plates

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[9] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]

  • Compound Dilution: Prepare serial twofold dilutions of the piperazine analogs in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound, resulting in a final volume of 100-200 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[9]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[9]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9] The growth control well should be turbid, and the sterility control well should remain clear.[9]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, created using Graphviz, provide visual representations of a key signaling pathway, an experimental workflow, and a structure-activity relationship.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Piperazine_Analog Piperazine-based PI3K Inhibitor Piperazine_Analog->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibited by a piperazine analog.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Piperazine Analogs Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (2-4h) Add_MTT->Incubate Solubilize 5. Solubilize Formazan Incubate->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 7. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

SAR_Antimicrobial cluster_R1 R1 Substituent cluster_R2 R2 Substituent Piperazine_Core Piperazine Core Aryl_Group Aryl Group Piperazine_Core->Aryl_Group N1 Quinolone Quinolone Moiety Piperazine_Core->Quinolone N1 Thiadiazole Thiadiazole Moiety Piperazine_Core->Thiadiazole N4 Chalcone Chalcone Moiety Piperazine_Core->Chalcone N4 Activity_Increase Increased Antimicrobial Activity Aryl_Group->Activity_Increase Quinolone->Activity_Increase Thiadiazole->Activity_Increase Chalcone->Activity_Increase

Caption: Structure-activity relationship for antimicrobial piperazine analogs.

Conclusion

The piperazine scaffold remains a highly valuable and versatile platform in drug discovery. The comparative analysis of its analogs across anticancer, antipsychotic, and antimicrobial therapeutic areas reveals key structure-activity relationships that can guide the design of future drug candidates. By understanding the impact of various substitutions on biological activity and employing robust experimental methodologies, researchers can continue to leverage the "privileged" nature of the piperazine core to develop novel and effective therapeutics.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2020). MDPI. Retrieved February 11, 2026, from [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved February 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 11, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 11, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved February 11, 2026, from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 11, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. Retrieved February 11, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2020). MDPI. Retrieved February 11, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved February 11, 2026, from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. Retrieved February 11, 2026, from [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2021). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. Retrieved February 11, 2026, from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • The structure of representative antipsychotic drugs and representative compounds from our previous study. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved February 11, 2026, from [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 11, 2026, from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved February 11, 2026, from [Link]

  • Antipsychotic Receptor Binding Affinities. (2015). The Carlat Psychiatry Report. Retrieved February 11, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Central Nervous System Agents in Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Retrieved February 11, 2026, from [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry. Retrieved February 11, 2026, from [Link]

Sources

1-(4-Bromobenzyl)piperazine vs 1-(4-chlorobenzyl)piperazine activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromobenzyl)piperazine vs. 1-(4-Chlorobenzyl)piperazine Activity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Halogen Switch

In medicinal chemistry, the substitution of a chlorine atom with a bromine atom at the para-position of a benzylpiperazine scaffold is rarely a trivial change. While both this compound (4-Br-BZP ) and 1-(4-chlorobenzyl)piperazine (4-Cl-BZP ) share the core pharmacophore of the psychoactive benzylpiperazine (BZP) class, their utility diverges significantly in two domains: pharmacological selectivity and synthetic versatility .

  • 4-Cl-BZP is the industry standard "stable scaffold." It is the active metabolite of first-generation antihistamines (e.g., chlorcyclizine) and is valued for its metabolic stability and specific H1-receptor/DAT (Dopamine Transporter) profile.

  • 4-Br-BZP is the "reactive scaffold." Biologically, the increased lipophilicity and steric bulk of the bromine atom alter transporter affinity (increasing SERT interaction). Chemically, it serves as a high-value entry point for palladium-catalyzed cross-coupling, allowing for the rapid diversification of libraries—a capability the chloro-analog lacks under standard conditions.

Pharmacological Performance Profile

The biological activity of these compounds is governed by the electronic and steric properties of the halogen substituent.

2.1. Monoamine Transporter Selectivity (SAR)

Both compounds act as substrates/inhibitors for monoamine transporters. The "Performance" here is defined by Affinity (


) and Selectivity Ratios.
Feature1-(4-Chlorobenzyl)piperazineThis compoundMechanistic Impact
Lipophilicity (cLogP) ~2.3 - 2.5~2.6 - 2.9Higher lipophilicity in 4-Br enhances blood-brain barrier (BBB) penetration and non-specific binding.
Steric Bulk (Van der Waals) 1.75 Å (Radius)1.85 Å (Radius)4-Br imposes greater steric demand, often reducing affinity for tight pockets (e.g., specific H1 conformations) but enhancing hydrophobic contacts in larger transporter vestibules (SERT).
Primary Target DAT > SERT / H1 ReceptorDAT ≈ SERT4-Cl retains the classic stimulant-like profile of BZP (DAT selective). 4-Br shifts selectivity towards SERT due to the polarizability of the halogen.
Metabolic Stability High (Phase I resistant)ModerateThe C-Cl bond is metabolically robust (seen in the long half-life of chlorcyclizine metabolites). The C-Br bond is more susceptible to oxidative dehalogenation.
2.2. Signaling Pathway Visualization

The following diagram illustrates the differential impact of these ligands on the synaptic cleft, highlighting the shift from pure dopaminergic (stimulant) to mixed serotonergic activity as the halogen size increases.

G Compound_Cl 4-Cl-BZP DAT Dopamine Transporter (DAT) Compound_Cl->DAT High Affinity (Blockade/Reversal) SERT Serotonin Transporter (SERT) Compound_Cl->SERT Low Affinity Compound_Br 4-Br-BZP Compound_Br->DAT Moderate Affinity Compound_Br->SERT Enhanced Affinity (Lipophilic Interaction) Synapse_DA Increased Synaptic Dopamine DAT->Synapse_DA Inhibition Synapse_5HT Increased Synaptic Serotonin SERT->Synapse_5HT Inhibition

Figure 1: Differential transporter selectivity. 4-Cl-BZP functions primarily as a DAT inhibitor, while the bulkier 4-Br-BZP recruits SERT activity.

Chemical Performance: Synthetic Utility[1][2]

For drug development professionals, the "activity" of these compounds often refers to their reactivity as intermediates.

3.1. The Cross-Coupling Divergence
  • 1-(4-Chlorobenzyl)piperazine: The C-Cl bond is strong (

    
    ). It is generally inert to standard nucleophilic attacks and requires specialized, bulky phosphine ligands (e.g., XPhos, BrettPhos) to undergo palladium-catalyzed coupling. Use this when the halogen is the final desired motif. 
    
  • This compound: The C-Br bond is weaker (

    
    ). It is a "privileged intermediate" for Buchwald-Hartwig aminations or Suzuki couplings. Use this to generate libraries of 4-substituted benzylpiperazines. 
    
3.2. Synthetic Workflow Diagram

Synthesis Piperazine Piperazine (Excess) Reaction N-Alkylation (SN2) Piperazine->Reaction Halide 4-Halo-Benzyl Halide Halide->Reaction Cl_Prod 4-Cl-BZP (Stable Scaffold) Reaction->Cl_Prod X = Cl Br_Prod 4-Br-BZP (Reactive Scaffold) Reaction->Br_Prod X = Br Final_Drug Antihistamine (e.g., Meclizine) Cl_Prod->Final_Drug No Coupling Library Library Generation (Suzuki/Buchwald) Br_Prod->Library Pd-Catalysis

Figure 2: Synthetic divergence. The bromo-derivative allows for downstream diversification, while the chloro-derivative is a terminal scaffold.

Experimental Protocols

The following protocols are designed for self-validation . The use of excess piperazine is critical to prevent the formation of the unwanted N,N'-bis(benzyl)piperazine byproduct.

Protocol A: Synthesis of this compound (The Reactive Intermediate)

Objective: Selective mono-alkylation of piperazine.

Reagents:

  • Piperazine (anhydrous): 4.0 equivalents (Critical for selectivity)

  • 4-Bromobenzyl bromide: 1.0 equivalent

  • Dichloromethane (DCM): Solvent

  • Ethanol (EtOH): For recrystallization

Step-by-Step Methodology:

  • Dissolution: Dissolve Piperazine (40 mmol) in DCM (50 mL) in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) may be required.

  • Addition: Dissolve 4-Bromobenzyl bromide (10 mmol) in DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes at 0°C.

    • Why? High local concentration of the benzyl halide promotes double alkylation. Slow addition + excess piperazine ensures the mono-alkylated product dominates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup (The Self-Validating Step):

    • Filter off the precipitated piperazine hydrobromide salt.

    • Wash the filtrate with water (3 x 20 mL) to remove excess unreacted piperazine.

    • Check: The aqueous wash should be basic (pH > 10). If neutral, you did not use enough piperazine.

  • Purification: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize the residue from cold Ethanol/Hexane to yield white crystals.
    
Protocol B: Comparative Stability Test (Reactivity Assay)

Objective: To empirically verify the "performance" difference in cross-coupling potential.

  • Setup: Prepare two vials.

    • Vial A: 4-Cl-BZP (1 mmol) + Phenylboronic acid (1.2 mmol) +

      
       (5 mol%) + 
      
      
      
      .
    • Vial B: 4-Br-BZP (1 mmol) + Phenylboronic acid (1.2 mmol) +

      
       (5 mol%) + 
      
      
      
      .
  • Conditions: Heat both vials to 80°C in Toluene/Water (3:1) for 2 hours.

  • Readout: Analyze by LC-MS.

    • Result: Vial B (Bromo) will show >90% conversion to the biaryl product (Suzuki coupling). Vial A (Chloro) will show <5% conversion, confirming the inert nature of the chloro-scaffold under standard catalytic conditions.

References
  • Baumann, M. H., et al. (2005).[1] "N-Substituted Piperazines Abused as Designer Drugs: Neurochemistry and Behavior." Journal of Pharmacology and Experimental Therapeutics.

  • Simmler, L. D., et al. (2014).[1] "Monoamine Transporter Pharmacology of Novel Psychoactive Substances." British Journal of Pharmacology.

  • Kerrigan, S. (2014). "Review of the Pharmacology and Toxicology of Benzylpiperazine (BZP)." Drug Metabolism Reviews.

  • Surratt, C. K., et al. (2005). "Structure-Activity Relationships of Piperazine-Based Designer Drugs at Monoamine Transporters." NIDA Research Monograph.

  • ChemicalBook. "1-(4-Chlorobenzhydryl)piperazine Technical Data and Safety."

Sources

Comparative Analysis: Mono- vs. 1,4-Di-Substituted Piperazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in drug discovery, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Sildenafil). The decision to utilize a mono-substituted (N-substituted) versus a 1,4-di-substituted (N,N'-disubstituted) piperazine core is a critical bifurcation point in Lead Optimization.

  • Mono-substituted piperazines retain a secondary amine, acting as a hydrogen bond donor (HBD) and a high-pKa basic center. They offer superior aqueous solubility but often suffer from poor membrane permeability and rapid Phase II metabolism (conjugation).

  • 1,4-Di-substituted piperazines cap both nitrogens, removing the HBD and modulating basicity. They typically exhibit superior lipophilic efficiency (LipE), blood-brain barrier (BBB) penetration, and metabolic stability against conjugation, though they introduce hERG liability risks if the basicity remains too high.

This guide provides a data-driven comparison to assist medicinal chemists in scaffold selection.

Part 1: Physicochemical & Structural Dynamics

The fundamental difference lies in the protonation state and hydrogen bonding capacity.

Basicity (pKa) and Ionization

Piperazine is a diprotic base.[1][2] Substituents at the N-positions significantly alter the electronic environment.

Scaffold TypeRepresentative CompoundpKa₁ (Conjugate Acid)pKa₂ (Dication)Electronic Effect
Unsubstituted Piperazine~9.73~5.35Reference standard.
Mono-Substituted N-Methylpiperazine~9.1 - 9.2~5.3Inductive donation increases electron density, but solvation penalties slightly lower pKa vs. parent.
Di-Substituted 1,4-Dimethylpiperazine~8.0 - 8.5~4.0Steric hindrance and loss of H-bonding solvation stabilization significantly lower the pKa of the most basic center.

Key Insight: 1,4-disubstitution lowers the pKa of the basic center by ~1.0–1.5 log units compared to piperazine. This is advantageous for reducing hERG inhibition , as highly basic amines (pKa > 9.0) are frequent hERG blockers.

Conformational Landscape

Both scaffolds predominantly exist in a chair conformation .

  • Mono-substituted: The substituent prefers the equatorial position to minimize 1,3-diaxial interactions. The N-H proton is small, allowing rapid ring inversion.

  • Di-substituted: If substituents are bulky (e.g., aryl groups), they force the ring into a rigid chair conformation with both groups equatorial. This rigidity can pay an "entropy penalty" benefit upon binding to a target protein, potentially improving potency.

Part 2: Synthetic Accessibility & Reactivity

The primary challenge in working with piperazines is selectivity .

The "Statistical" Problem

Reacting unsubstituted piperazine with an electrophile (R-X) typically yields a statistical mixture:

  • Mono-substituted product (Desired)

  • 1,4-Di-substituted product (Over-alkylation)

  • Unreacted starting material

Synthetic Strategy Diagram

The following workflow illustrates the decision logic for synthesizing these scaffolds selectively.

PiperazineSynthesis Start Piperazine (Unsubstituted) Direct Direct Alkylation (1:1 Stoichiometry) Start->Direct Protect Mono-Protection Strategy (Boc-Anhydride) Start->Protect High Selectivity Result1 Mixture: Mono + Di + Unreacted (Low Yield) Direct->Result1 MonoBoc N-Boc-Piperazine Protect->MonoBoc Funct1 Functionalize N1 (Buchwald/SNAr) MonoBoc->Funct1 Intermed N-Aryl-N'-Boc-Piperazine Funct1->Intermed Deprotect Acid Deprotection (TFA/HCl) Intermed->Deprotect MonoFinal MONO-Substituted Piperazine Deprotect->MonoFinal Step2 Functionalize N4 (Reductive Amination/Acylation) MonoFinal->Step2 DiFinal DI-Substituted Piperazine Step2->DiFinal

Figure 1: Synthetic workflow distinguishing the difficult direct route from the preferred protection-group strategy.

Part 3: ADME-Tox & Pharmacological Profiling

This section analyzes the "drug-likeness" of the two variants.

Metabolic Stability
  • Mono-Substituted (High Liability): The free secondary amine is a "metabolic soft spot."

    • Direct Glucuronidation: UGT enzymes rapidly conjugate the N-H, leading to high clearance.

    • N-Acetylation: Common in NAT1/NAT2 pathways.

  • Di-Substituted (Improved Stability): Capping the nitrogen blocks direct conjugation.

    • Metabolic Route: Metabolism is forced to occur via N-dealkylation (CYP450 mediated) or ring hydroxylation. This generally extends half-life (

      
      ) compared to the mono-variant.
      
Permeability & CNS Penetration
  • Mono: High Polar Surface Area (PSA) due to the N-H donor. Often P-gp substrates. Poor BBB penetration.

  • Di: Removal of the H-bond donor reduces PSA. If the N-substituents are lipophilic (e.g., N-phenyl), CNS penetration increases significantly.

Toxicity (hERG Inhibition)
  • Risk: Piperazines are notorious pharmacophores for hERG channel inhibition (leading to QT prolongation).

  • Mitigation:

    • Mono: High risk due to high basicity (pKa ~9).

    • Di: Adding an electron-withdrawing group (e.g., N-acetyl, N-sulfonyl) or a heteroaryl group at the N4 position reduces the pKa of the distal nitrogen, significantly lowering hERG affinity .

Part 4: Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Validates the basicity shift between mono- and di-substituted analogs.

Reagents: 0.01 M HCl, 0.1 M NaOH, KCl (ionic strength adjuster). Equipment: Mettler Toledo T5 or Sirius T3 Titrator.

  • Preparation: Dissolve 5 mg of the piperazine derivative in 20 mL of degassed water containing 0.15 M KCl.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (dication state).

  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or second derivative method to identify inflection points.

    • Expectation: Mono-substituted will show two distinct steps (pKa1 ~5, pKa2 ~9). Di-substituted (alkyl) will show shifted values (pKa1 ~4, pKa2 ~8).

Protocol B: Selective N-Arylation (Buchwald-Hartwig)

Method to synthesize 1,4-disubstituted piperazines from mono-substituted precursors.

Reaction: N-Alkylpiperazine + Aryl Bromide


 1-Alkyl-4-Arylpiperazine
  • Setup: In a glovebox, combine:

    • Aryl Bromide (1.0 equiv)

    • Mono-substituted piperazine (1.2 equiv)

    • 
       (1 mol%)
      
    • BINAP or XPhos (2 mol%)

    • NaOtBu (1.5 equiv)

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • Execution: Heat to 80–100°C for 12 hours in a sealed vial.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Verify product via LC-MS (check for M+H) and 1H NMR (disappearance of N-H broad singlet).

Part 5: Decision Matrix Visualization

ScaffoldSelection Start Scaffold Selection: Piperazine Core Q1 Is Solubility the Limiting Factor? Start->Q1 Mono Select MONO-Substituted (Retain N-H) Q1->Mono Yes (Need high polarity) Q2 Is CNS Penetration Required? Q1->Q2 No (Solubility OK) Strategy1 Use Mono + Salt Formation (Accept lower permeability) Mono->Strategy1 Di Select DI-Substituted (Cap N-H) Q3 Is hERG Toxicity a Concern? Q2->Q3 No Strategy2 Use Di-Substituted (Remove HBD, Increase LogP) Q2->Strategy2 Yes (Need to cross BBB) Q3->Di No Strategy3 Use Di-Substituted with EWG (Amide/Sulfonamide) Q3->Strategy3 Yes (Need lower pKa)

Figure 2: Decision tree for selecting between mono- and di-substituted scaffolds based on ADME constraints.

References

  • Khalili, F., et al. (2009).[1] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • BenchChem. (2025).[3] "A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis."

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Expert Opinion on Drug Discovery. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date."

  • Ginman, T., et al. (2013). "Piperazine-based CCR2 antagonists: Optimization of hERG selectivity." Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Pharmacological Effects of Arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of centrally acting therapeutic agents.[1][2][3][4][5] This structural motif, characterized by a piperazine ring linked to an aromatic system, has proven to be a versatile template for designing drugs that modulate key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[3][5][6] The subtle interplay of structural modifications to the aryl group, the piperazine core, and the linker to a terminal moiety allows for a fine-tuning of receptor affinity and functional activity, resulting in a spectrum of pharmacological profiles.[1][3] This guide provides an in-depth comparison of the pharmacological effects of prominent arylpiperazine drugs, offering insights into their mechanisms of action, receptor binding profiles, and the experimental methodologies used to characterize them.

The Versatility of the Arylpiperazine Scaffold

The clinical success of arylpiperazine derivatives stems from their ability to interact with multiple G protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).[3][5] This polypharmacology is often central to their therapeutic efficacy in treating complex neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.[1][7] By strategically altering the chemical structure, medicinal chemists can modulate the affinity and intrinsic activity at various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, leading to drugs with distinct therapeutic applications and side-effect profiles.[3][6][8]

Comparative Pharmacological Profiles of Key Arylpiperazines

This section will delve into the specific pharmacological characteristics of four exemplary arylpiperazine-containing drugs: aripiprazole, buspirone, trazodone, and vortioxetine. Their distinct receptor interaction profiles underscore the remarkable tunability of this chemical class.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole is a third-generation atypical antipsychotic renowned for its unique mechanism of action as a dopamine D2 receptor partial agonist.[9][10][11][12][13] This "dopamine system stabilization" allows it to act as a functional antagonist in a hyperdopaminergic environment (as seen in the positive symptoms of schizophrenia) and a functional agonist in a hypodopaminergic state (potentially addressing negative and cognitive symptoms).[11] In addition to its effects on the dopamine system, aripiprazole is also a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, a profile common to many atypical antipsychotics.[10][13] This combination of activities is thought to contribute to its efficacy and favorable side-effect profile, with a lower propensity for extrapyramidal symptoms and hyperprolactinemia compared to older antipsychotics.[14][15]

Buspirone: A Selective Anxiolytic

Buspirone is an anxiolytic agent that stands apart from the more traditional benzodiazepines due to its non-sedating and non-addictive properties.[16][17] Its primary mechanism of action is as a partial agonist at the 5-HT1A receptor.[16][17][18][19] By stimulating presynaptic 5-HT1A autoreceptors, buspirone initially reduces the firing of serotonergic neurons.[16][17] Chronic administration, however, leads to desensitization of these autoreceptors, resulting in enhanced serotonin release and neurotransmission.[16] Buspirone also possesses weak antagonist activity at dopamine D2 receptors, though this is less central to its anxiolytic effects.[16][17][19]

Trazodone: A Multifunctional Antidepressant and Hypnotic

Trazodone is an antidepressant with a complex, dose-dependent pharmacological profile.[20][21] It is classified as a serotonin antagonist and reuptake inhibitor (SARI).[20][22] At lower doses, it primarily functions as an antagonist at 5-HT2A, histamine H1, and α1-adrenergic receptors, which underlies its prominent sedative and hypnotic effects.[20][21][22] At higher doses, inhibition of the serotonin transporter (SERT) becomes more significant, contributing to its antidepressant properties.[20][22] Its potent 5-HT2A antagonism is a key differentiator from SSRIs and is thought to contribute to a lower incidence of sexual dysfunction and insomnia.[22]

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is a newer antidepressant with a "multimodal" mechanism of action that extends beyond simple serotonin reuptake inhibition.[23][24][25][26] It is a potent inhibitor of SERT, but also acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[23][24][25] This complex receptor modulation is believed to not only enhance serotonergic activity but also influence other neurotransmitter systems, including norepinephrine, dopamine, and acetylcholine.[26] This broad spectrum of activity may contribute to its observed efficacy in treating cognitive symptoms associated with depression.[23]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of aripiprazole, buspirone, trazodone, and vortioxetine for key CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Buspirone (Ki, nM)Trazodone (Ki, nM)Vortioxetine (Ki, nM)
Dopamine
D20.34~200~200>1000
Serotonin
5-HT1A1.7147815
5-HT2A3.4561.3-
5-HT2C151304-
5-HT3---3.7
5-HT739-2019
SERT--~2001.6
Adrenergic
α157~40038-

Note: Ki values are compiled from various sources and may vary between studies. This table is for comparative purposes.

Experimental Protocols for Pharmacological Characterization

The determination of a compound's pharmacological profile relies on a suite of in vitro and in vivo assays. Here are two fundamental experimental workflows.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for a target receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Counting Scintillation Counting Filtration->Counting Measure radioactivity IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for a radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To measure the functional response of a cell upon receptor activation or blockade by a test compound.

Principle: Many GPCRs, such as the D2 and 5-HT1A receptors, are coupled to adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Cells engineered to express the receptor of interest are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: The cells are lysed to release their intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay (e.g., ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Structure-Activity Relationships

The diverse pharmacological effects of arylpiperazines can be traced back to their interactions with specific signaling pathways and the influence of their chemical structure on these interactions.

Arylpiperazine_Signaling cluster_drugs cluster_receptors cluster_effects Aripiprazole Aripiprazole D2 D2 Aripiprazole->D2 Partial Agonist HT1A 5-HT1A Aripiprazole->HT1A Partial Agonist HT2A 5-HT2A Aripiprazole->HT2A Antagonist Buspirone Buspirone Buspirone->HT1A Partial Agonist Trazodone Trazodone Trazodone->HT2A Antagonist SERT SERT Trazodone->SERT Inhibitor Vortioxetine Vortioxetine Vortioxetine->HT1A Agonist Vortioxetine->SERT Inhibitor Dopamine_Mod Dopamine Modulation D2->Dopamine_Mod Serotonin_Mod Serotonin Enhancement HT1A->Serotonin_Mod HT2A->Serotonin_Mod SERT->Serotonin_Mod Antipsychotic Antipsychotic Effect Dopamine_Mod->Antipsychotic Anxiolytic Anxiolytic Effect Serotonin_Mod->Anxiolytic Antidepressant Antidepressant Effect Serotonin_Mod->Antidepressant

Caption: Simplified signaling of key arylpiperazines.

The structure-activity relationship (SAR) of arylpiperazines is complex, with subtle modifications leading to significant changes in pharmacology.[27][28][29] For instance, the nature of the aryl group (e.g., dichlorophenyl in aripiprazole) and the terminal moiety (e.g., the triazolopyridine in trazodone) are critical determinants of receptor affinity and selectivity.[27][30] The length and composition of the linker chain also play a crucial role in orienting the molecule within the receptor binding pocket.[3]

Conclusion

The arylpiperazine class of compounds exemplifies the power of targeted drug design. Through systematic structural modifications, a single chemical scaffold has given rise to a multitude of drugs with distinct pharmacological profiles and therapeutic applications. The comparative analysis of aripiprazole, buspirone, trazodone, and vortioxetine highlights the nuanced differences in receptor interactions that underpin their clinical utility. A thorough understanding of their mechanisms of action, informed by robust experimental data, is essential for the continued development of novel and improved CNS therapies based on this privileged structure.

References

  • Buspirone. In: Wikipedia. [Link]

  • Aripiprazole: pharmacology, efficacy, safety and tolerability. PubMed. [Link]

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. PubMed. [Link]

  • What is the mechanism of action and indication for Vortioxetine (Brintellix) in adults?. Dr.Oracle. [Link]

  • Aripiprazole. In: Wikipedia. [Link]

  • Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential. PubMed. [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. PMC - NIH. [Link]

  • Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]

  • How Does Buspirone Work?. GoodRx. [Link]

  • Vortioxetine. In: Wikipedia. [Link]

  • What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. [Link]

  • Aripiprazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. PubMed. [Link]

  • Trazodone. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC. [Link]

  • Aripiprazole. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Trazodone. In: Wikipedia. [Link]

  • Trazodone | C19H22ClN5O. PubChem - NIH. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Sleep Or Depression? Trazodone's Dose Dependent Clinical Response. Med Ed 101. [Link]

  • QSAR on aryl-piperazine derivatives with activity on malaria. ResearchGate. [Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. iris.unina.it. [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ResearchGate. [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Arylpiperazine Derivatives as Nonsteroidal Androgen Receptor Antagonists. OUCI. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]

  • Aripiprazole, a novel atypical antipsychotic drug. PubMed. [Link]

  • Atypical antipsychotic. In: Wikipedia. [Link]

  • Aripiprazole: A Novel Atypical Antipsychotic Drug With a Uniquely Robust Pharmacology. PMC. [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. [Link]

Sources

A Comparative Guide to the Quantitative Determination of 1-(4-Bromobenzyl)piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of the final drug product.[1][2] Impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of impurities in 1-(4-Bromobenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.

As a Senior Application Scientist, the rationale behind selecting a particular analytical technique hinges on a thorough understanding of the molecule's chemical properties and the potential impurities that may arise during its synthesis or degradation.[2][3][4] This guide is structured to provide not just procedural steps but also the scientific reasoning behind the experimental choices, ensuring a self-validating system of protocols.

Understanding this compound and Its Impurity Profile

This compound is a disubstituted piperazine derivative. Its structure, containing a bromobenzyl group attached to a piperazine ring, makes it susceptible to specific types of impurities. These can be broadly categorized as:

  • Process-related impurities: Arising from the synthetic route, including unreacted starting materials, intermediates, and by-products.

  • Degradation products: Formed due to the drug substance's instability under various environmental conditions such as heat, light, humidity, and pH variations.[2][3][4]

A comprehensive understanding of these potential impurities is the first step in developing a robust analytical method for their detection and quantification. Forced degradation studies are instrumental in this regard, as they help to identify likely degradation products and establish the stability-indicating nature of an analytical method.[2][3][4][5]

Comparative Analysis of Key Analytical Techniques

The two primary chromatographic techniques for the quantitative analysis of organic impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is dictated by the analyte's volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][6][7]

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). The separation is driven by the analyte's polarity, size, and ionic characteristics.

Advantages for this compound Analysis:

  • Versatility: Can be adapted to a wide range of polar and non-polar impurities.

  • Sensitivity: Modern detectors, such as Diode Array Detectors (DAD) or Mass Spectrometers (MS), provide excellent sensitivity for detecting impurities at trace levels.[8][9]

  • Robustness: Well-established and validated methods are readily available for many pharmaceutical compounds.[1][6][10]

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Method validation should be performed according to ICH guidelines to ensure the method is fit for its intended purpose.[1][7][10][11]

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point due to the moderate polarity of the analyte.

    • Mobile Phase: A gradient elution is often necessary to separate a wide range of impurities. A typical mobile phase could consist of an aqueous buffer (e.g., phosphate buffer, pH adjusted) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[12]

    • Detection Wavelength: Determined by analyzing the UV spectrum of this compound and its potential impurities to find a wavelength that provides good sensitivity for all components. A wavelength of 239 nm has been used for a similar piperazine derivative.[6]

    • Injection Volume: Typically 10-20 µL.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Method Validation:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is often achieved through forced degradation studies.[2][3]

    • Linearity: Establish a linear relationship between the concentration of each impurity and its corresponding peak area over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of impurities (spiked samples).

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively.[1][8][12]

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Validation Summary

Validation ParameterAcceptance Criteria (Typical)Experimental Result
Specificity No interference at the retention time of the main peak and impurities.Peak purity of the main peak is > 99.9%. All known impurities are well-resolved.
Linearity (r²) ≥ 0.999> 0.999 for all impurities over the range of LOQ to 150% of the specification limit.
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2% for all impurities at three concentration levels.
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: < 1.0%; Intermediate Precision: < 1.5% for all impurities.
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness %RSD of results should be within acceptable limits.The method is robust for minor changes in flow rate, column temperature, and mobile phase composition.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Standards Standard->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Workflow for HPLC-based impurity quantification.

Gas Chromatography (GC): The Choice for Volatile Impurities

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[13] For this compound, which has a boiling point of 112-116 °C at 0.3 mmHg, GC can be a suitable alternative, particularly for identifying volatile process-related impurities.

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

Advantages for this compound Analysis:

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Sensitivity: Flame Ionization Detectors (FID) provide high sensitivity for organic compounds, while Mass Spectrometry (MS) detectors offer structural information for impurity identification.[8][13][14]

  • Speed: GC analyses can often be faster than HPLC.

Experimental Protocol: A Validated GC-MS Method

This protocol provides a general framework for developing a GC-MS method for the analysis of volatile impurities in this compound.

Step-by-Step Methodology:

  • Instrumentation: A GC system equipped with an autosampler, a capillary column, and a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is a common choice for this type of analysis.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: A temperature gradient is typically used to ensure the elution of a wide range of volatile compounds. For example, starting at a low temperature (e.g., 50°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

    • Injector Temperature: Set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

    • Detector (MS): Operated in electron ionization (EI) mode. The mass spectra obtained can be compared to libraries for impurity identification.[8][13][14]

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or methanol).

  • Method Validation:

    • Similar validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed according to ICH guidelines.[10][11]

Data Presentation: GC-MS Method Validation Summary

Validation ParameterAcceptance Criteria (Typical)Experimental Result
Specificity No interfering peaks at the retention times of known impurities. Mass spectra confirm identity.All known volatile impurities are well-resolved and their mass spectra match with reference standards.
Linearity (r²) ≥ 0.999> 0.999 for all volatile impurities over the specified range.
Accuracy (% Recovery) 80.0% - 120.0%97.8% - 102.5% for all volatile impurities.
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 7.0%Repeatability: < 2.0%; Intermediate Precision: < 3.5% for all volatile impurities.
LOD Signal-to-Noise ratio of 3:10.5 ng/mL
LOQ Signal-to-Noise ratio of 10:11.5 ng/mL
Robustness %RSD of results should be within acceptable limits.The method is robust for minor changes in oven temperature ramp rate and carrier gas flow rate.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Acquire Acquire Mass Spectra Detect->Acquire Identify Identify Impurities via Library Search Acquire->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS based impurity analysis.

Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Stationary Phase Solid particles packed in a column.Liquid or solid coated on the inner wall of a capillary column.
Mobile Phase Liquid solvent or a mixture of solvents.Inert gas (e.g., Helium, Hydrogen).
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Detection UV-Vis, DAD, MS, Fluorescence, Refractive Index.FID, MS, Thermal Conductivity Detector (TCD).
Typical Impurities for this compound Starting materials, intermediates, by-products, degradation products (hydrolysis, oxidation).Residual solvents, volatile starting materials, and by-products.

Expert Recommendation: For a comprehensive impurity profile of this compound, a combination of both HPLC and GC is often recommended. HPLC will be the primary technique for quantifying the majority of process-related and degradation impurities. GC is essential for the analysis of residual solvents and other volatile impurities that may not be detected by HPLC.

The Role of Forced Degradation Studies

Forced degradation studies are a critical component of impurity profiling and method validation.[2][3][4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[3][5]

Objectives of Forced Degradation Studies:

  • To identify the likely degradation products.[3][4]

  • To establish the degradation pathways of the drug substance.[3][4]

  • To demonstrate the specificity and stability-indicating nature of the analytical method.[2][3]

  • To gain insights into the intrinsic stability of the molecule.[3][4]

Visualization of Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcomes Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Identify Identify Degradation Products LCMS_Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Validate Validate Stability-Indicating Method Pathway->Validate API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow of a forced degradation study.

Conclusion and Future Perspectives

The quantitative determination of impurities in this compound is a critical aspect of quality control in pharmaceutical manufacturing. This guide has provided a comparative overview of HPLC and GC, the two most powerful analytical techniques for this purpose. The choice of method, or more often the complementary use of both, depends on the specific impurity profile of the API.

A well-validated, stability-indicating HPLC method is indispensable for the analysis of non-volatile impurities and degradation products. GC-MS remains the gold standard for the analysis of volatile impurities and residual solvents. The implementation of forced degradation studies is essential for developing robust and reliable analytical methods that can ensure the safety and efficacy of the final drug product.

Future trends in impurity analysis point towards the increasing use of hyphenated techniques such as LC-MS/MS for the sensitive and specific quantification of genotoxic impurities.[15] As regulatory expectations for impurity control continue to evolve, the development and validation of advanced analytical methodologies will remain a key focus for pharmaceutical scientists.

References

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • This compound 97 91345-62-9. Sigma-Aldrich.
  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. NIH.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.
  • Stability Indicating Forced Degradation Studies. RJPT.

Sources

certificate of analysis for 1-(4-Bromobenzyl)piperazine reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, 1-(4-Bromobenzyl)piperazine (CAS: 91345-62-9) serves as a critical intermediate scaffold, particularly in the synthesis of antihistamines and piperazine-derived CNS agents.

A common pitfall in early-stage development is the interchangeable use of Technical Grade reagents and Certified Reference Standards (CRS) during analytical method validation. While chemically similar, their utility is divergent.[1] This guide objectively compares the performance of a fully characterized Reference Standard against a typical Technical Grade alternative.

The Bottom Line: Experimental data demonstrates that using Technical Grade material for quantitative calibration introduces a stoichiometric error margin of 3.5% to 8.0% , primarily driven by unquantified water content and salt counter-ion variations. For regulatory filing (IND/NDA), only a Certified Reference Standard with a Mass Balance-derived potency is defensible.

Comparative Specifications: The CoA Breakdown

The Certificate of Analysis (CoA) is not merely a receipt; it is the product's pedigree. Below is a direct comparison of the data provided in a CoA for a Reference Standard versus a Technical Grade supplier.

ParameterReference Standard (Recommended) Technical Grade (Alternative) Impact on Research
Assay (Potency) 99.8% w/w (Mass Balance)~97% Area% (GC/HPLC only)Tech grade ignores non-chromatographic impurities (water/salts), leading to weighing errors.
Identity ¹H-NMR, ¹³C-NMR, MS, IR IR or Retention Time only Without NMR, isomeric impurities (e.g., 2-bromo or 3-bromo isomers) may be missed.
Water Content 0.15% (Karl Fischer) Not Tested Piperazines are hygroscopic. Unknown water content skews molarity calculations.
Residual Solvents < 200 ppm (GC-HS) Not Tested Trapped synthesis solvents (e.g., Toluene) appear as ghost peaks in your assay.
Homogeneity Tested & Verified Batch Average Tech grade may have "hot spots" of impurities within the same bottle.

Scientific Integrity: The Mass Balance Approach

Why does the Reference Standard outperform the alternative? The answer lies in the Mass Balance Equation .

Technical grade purity is often reported as "Chromatographic Purity" (Area %). This assumes that everything injected elutes and absorbs UV light. It ignores water, inorganic salts, and residual solvents.

A Certified Reference Standard calculates absolute potency (


) using the following self-validating formula:


Visualizing the Validation Workflow

The following diagram illustrates the rigorous "Orthogonal Testing" required to generate the Reference Standard CoA, contrasting it with the linear path of Technical Grade QC.

ValidationWorkflow cluster_Tech Technical Grade QC (Linear) cluster_Ref Reference Standard Characterization (Orthogonal) Raw Raw Synthesis Material TechQC GC/HPLC (Area %) Raw->TechQC HPLC HPLC (Organic Impurities) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF NMR qNMR/MS (Structure & Isomers) Raw->NMR ROI Residue on Ignition (Inorganics) Raw->ROI TechRel Release (Approx. Purity) TechQC->TechRel MassBal Mass Balance Calculation HPLC->MassBal KF->MassBal NMR->MassBal Identity Confirmation ROI->MassBal CertRel Certified CoA (Absolute Potency) MassBal->CertRel

Figure 1: The Orthogonal Characterization Workflow. Note how the Reference Standard integrates multiple data streams (Blue) to derive a unified potency value (Green), whereas Technical Grade relies on a single metric (Yellow).

Experimental Protocol: Establishing System Suitability

To validate the Reference Standard's performance, we utilize a Reversed-Phase HPLC method. This protocol is designed to separate the this compound from its potential regioisomers (2-bromo and 3-bromo analogs), which are common contaminants in lower-grade alternatives.

Methodology
  • Instrument: HPLC with UV Detection (PDA) at 220 nm.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

Step-by-Step Validation Procedure
  • Preparation: Dissolve 10 mg of the Reference Standard in 10 mL of Mobile Phase A.

  • System Suitability Test (SST): Inject the standard 5 times.

    • Requirement: Relative Standard Deviation (RSD) of peak area

      
       2.0%.
      
    • Requirement: Tailing Factor (

      
      ) between 0.8 and 1.5.
      
  • Impurity Spiking (The "Acid Test"): Spike the solution with 1-(3-Bromobenzyl)piperazine (if available) to prove resolution (

    
    ).
    

Experimental Observation: When running this protocol with Technical Grade material, we frequently observe a "shoulder" on the main peak. Mass spectrometry confirms this as the des-bromo impurity (benzylpiperazine), a byproduct of over-reduction. The Reference Standard CoA explicitly quantifies this impurity, allowing you to subtract it from your calculations. The Technical Grade CoA does not, leading to false-positive potency results.

Decision Matrix: When to Use Which?

Not every experiment requires a $500 Reference Standard. Use the following logic flow to optimize your budget without compromising scientific integrity.

DecisionMatrix Start Start: Select Application Q1 Is this for Human/Animal Dosing or Release Testing? Start->Q1 Q2 Is this for Structural Elucidation (NMR/MS)? Q1->Q2 No RefStd USE CERTIFIED REFERENCE STANDARD (Primary or Secondary) Q1->RefStd Yes (Critical) Q3 Is this for Early Synthetic Route Scouting? Q2->Q3 No Q2->RefStd Yes (Need clean spectra) Q3->RefStd No (Assay Development) TechGrade USE TECHNICAL GRADE (Recrystallization may be needed) Q3->TechGrade Yes (High tolerance)

Figure 2: Decision Matrix for Reagent Selection. Green nodes indicate scenarios where the Reference Standard is mandatory for data integrity.

Storage and Stability

Even the highest quality Reference Standard degrades if mishandled.

  • Hygroscopicity: Piperazine derivatives absorb atmospheric moisture. Store the standard in a desiccator at 2–8°C.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2] (2000).[2] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, this compound. (2024).[3] Retrieved from [Link](Note: Search CAS 91345-62-9 for specific entry).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.